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4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol Documentation Hub

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  • Product: 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol
  • CAS: 1179651-53-6

Core Science & Biosynthesis

Foundational

Literature review of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol derivatives

Topic: Literature Review & Technical Guide: 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol Derivatives Content Type: Technical Monograph / Drug Discovery Whitepaper Audience: Medicinal Chemists, Pharmacologists, and L...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review & Technical Guide: 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol Derivatives Content Type: Technical Monograph / Drug Discovery Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists

Optimizing Phenolic Mannich Bases for Antimicrobial and Antiparasitic Scaffolds

Executive Summary

This guide provides a comprehensive technical analysis of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol , a specialized phenolic Mannich base. While often cataloged as a building block in high-throughput screening libraries, this molecule represents a privileged scaffold in medicinal chemistry. It combines the redox-active properties of p-chlorophenol with the lipophilic, membrane-penetrating capabilities of a substituted benzylamine.

This pharmacophore is critical in the development of bioisosteres for amodiaquine-type antimalarials , chelating agents , and non-beta-lactam antimicrobials . This document outlines the chemical architecture, synthesis protocols, and biological validation workflows required to utilize this scaffold effectively.

Chemical Architecture & Pharmacophore Analysis

The molecule functions as a tridentate ligand and a lipophilic antioxidant. Its efficacy is derived from three distinct structural zones:

Structural ZoneChemical ComponentFunctional Role in Drug Design
Zone A (Core) 4-Chloro-2-methylphenol Provides the redox center (phenolic OH) and metabolic stability (Cl blocks para-oxidation). The acidity of the phenol (pKa ~8-9) allows for proton-coupled electron transfer (PCET).
Zone B (Linker) Aminomethyl (-CH2-NH-) Generated via the Mannich reaction. This basic nitrogen (pKa ~7-8) is protonated at physiological pH, facilitating electrostatic binding to negatively charged bacterial membranes or DNA backbones.
Zone C (Tail) 3-Methoxybenzyl A hydrophobic tail that dictates logP (lipophilicity). The meta-methoxy group functions as a weak H-bond acceptor, improving solubility compared to unsubstituted benzyl analogs.
Mechanistic Implications[1][2][3][4]
  • Antimicrobial Action: The protonated amine and lipophilic tail facilitate insertion into the bacterial lipid bilayer, while the phenolic core disrupts the membrane potential or acts as a pro-oxidant within the cytoplasm.

  • Antimalarial Potential: Similar to Amodiaquine, the structure can stack with free heme (ferriprotoporphyrin IX) in the parasite's digestive vacuole, inhibiting hemozoin formation.

Synthesis Strategy: The Mannich Condensation

Causality: The synthesis relies on the high electron density at the ortho-position of the 4-chlorophenol. The reaction is thermodynamically driven by the formation of the iminium ion intermediate.

Reaction Pathway (DOT Diagram)

MannichReaction Substrate1 4-Chlorophenol (Nucleophile) Product 4-Chloro-2-{[(3-methoxybenzyl) amino]methyl}phenol Substrate1->Product Substrate2 3-Methoxybenzylamine (Amine) Intermediate Iminium Ion (Electrophile) Substrate2->Intermediate Condensation (-H2O) Reagent Formaldehyde (HCHO) Reagent->Intermediate Intermediate->Product Electrophilic Aromatic Substitution (Ortho-attack)

Caption: One-pot Mannich condensation pathway. The amine and aldehyde generate the reactive iminium electrophile which attacks the phenol.

Experimental Protocol: Synthesis & Validation

Trustworthiness: This protocol is designed as a self-validating system. The formation of the product is confirmed by the disappearance of the phenolic starting material (TLC) and the appearance of the characteristic methylene singlet in NMR.

Methodology: One-Pot Ethanol Reflux

Reagents:

  • 4-Chlorophenol (1.0 eq)[1]

  • 3-Methoxybenzylamine (1.0 eq)

  • Paraformaldehyde (1.1 eq)

  • Ethanol (Abs.)

Step-by-Step Procedure:

  • Activation: Dissolve 3-methoxybenzylamine (10 mmol) in 20 mL of ethanol. Add paraformaldehyde (11 mmol) and stir at 60°C for 30 minutes. Why: This pre-formation of the imine/oxazolidine species prevents polymerization of the phenol.

  • Condensation: Add 4-chlorophenol (10 mmol) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Work-up: Cool the solution to 0°C. The Mannich base often precipitates as a hydrochloride salt if HCl is added, or as a free base oil.

  • Purification: Recrystallize from ethanol/ether or purify via column chromatography if an oil persists.

Validation Criteria (QC):

  • 1H NMR (DMSO-d6): Look for a singlet at δ 3.8–4.0 ppm (Ar-CH2-N) connecting the phenol to the amine. The absence of this peak indicates reaction failure.

  • Yield Target: >65% is acceptable for this steric configuration.

Biological Screening Workflow

To evaluate this molecule as a lead candidate, a hierarchical screening workflow is required.

Screening Logic (DOT Diagram)

ScreeningWorkflow Compound Synthesized Derivative (>95% Purity) Tier1 Tier 1: Phenotypic Screen (MIC Assay against S. aureus/E. coli) Compound->Tier1 Tier2 Tier 2: Cytotoxicity Counter-Screen (HEK293 Cell Viability) Tier1->Tier2 MIC < 10 µg/mL Discard Discard / Re-design Tier1->Discard MIC > 50 µg/mL Tier3 Tier 3: Mechanism of Action (Membrane Permeabilization / Heme Binding) Tier2->Tier3 SI (CC50/MIC) > 10 Tier2->Discard High Toxicity Lead Validated Lead Candidate Tier3->Lead Confirmed Target

Caption: Hierarchical screening logic ensuring only potent and non-toxic derivatives progress to mechanistic studies.

Primary Assay: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration inhibiting visible bacterial growth.

  • Inoculum: Prepare S. aureus (ATCC 29213) at

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth.
    
  • Dosing: Serial 2-fold dilutions of the compound (range: 64 to 0.125 µg/mL) in 96-well plates.

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual turbidity check or OD600 measurement.

  • Control: Vancomycin (positive control) and DMSO (solvent control).

Structure-Activity Relationship (SAR) Data Summary

Based on literature regarding ortho-aminomethyl phenols, the following SAR trends are expected for this scaffold:

ModificationEffect on ActivityExplanation
Removal of Cl (C4) Decreased Potency The Chlorine atom increases lipophilicity and prevents metabolic hydroxylation at the para position.
Methoxy to Hydroxyl (Tail) Increased Toxicity Converting the methoxy to a phenol (catechol-like) increases radical scavenging but often leads to indiscriminate cytotoxicity (quinone formation).
N-Methylation (Tertiary Amine) Variable Converting the secondary amine to a tertiary amine prevents N-acetylation metabolism but may reduce hydrogen bonding capacity.

References

  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[2] European Journal of Medicinal Chemistry.

  • Blicke, F. F. (1942). "The Mannich Reaction."[3][2][4][5][6] Organic Reactions.[7][8][3][1][2][4][5] (Fundamental synthesis reference).

  • Kaya, R., et al. (2020). "Synthesis and antimicrobial activity of some new Mannich bases of 4-chlorophenol." Arkivoc. (Validates the antimicrobial activity of the chlorophenol-Mannich scaffold).

  • Biagini, G. A., et al. (2005).[2] "Current drug development portfolio for antimalarial therapies." Expert Opinion on Investigational Drugs. (Contextualizes the Mannich base pharmacophore in malaria).

  • BLD Pharm. (n.d.). "Product Analysis: 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol." (Commercial availability and physical properties).

Sources

Exploratory

Topic: Thermodynamic Properties and Stability of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Framework for the Characterization of a Novel Chemical Entity The molecule 4-Chloro-2-{[(3-methoxybenzyl)amino]m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Framework for the Characterization of a Novel Chemical Entity

The molecule 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol represents a novel chemical entity (NCE) possessing a unique combination of functional groups: a chlorinated phenol, a secondary benzylamine, and a methoxy substituent. As with any NCE entering the drug development pipeline, a thorough understanding of its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for all subsequent development activities. The thermodynamic and stability profiles of a molecule are cornerstones of its developability, directly influencing critical decisions in formulation, manufacturing, packaging, and regulatory strategy.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic evaluation of this molecule. In the absence of established public data for this specific compound, we will outline the essential experimental protocols and the scientific rationale behind them. The objective is to equip researchers with a robust, self-validating system for characterizing this NCE, enabling the generation of a data package suitable for informed decision-making and regulatory submissions. We will delve into not just what to measure, but why we measure it, and how that data drives the development process forward.

Part 1: Foundational Physicochemical and Thermodynamic Characterization

The initial phase of characterization focuses on the intrinsic properties of the drug substance in its solid state. These properties govern the material's behavior during handling and formulation and provide the first clues to its potential stability challenges.

Structural and Physicochemical Predictions

The structure of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol contains several key functional groups that will dictate its behavior:

  • Phenolic Hydroxyl Group (-OH): Confers acidity (pKa), acts as a hydrogen bond donor, and is a potential site for oxidation.

  • Secondary Amine (-NH-): Confers basicity (pKa) and is a hydrogen bond donor/acceptor. It can also be susceptible to oxidation.

  • Chloro- and Methoxy- Substituents: These groups modulate the electron density of the aromatic rings, influencing the pKa of the phenol and amine, as well as the molecule's overall lipophilicity and potential for intermolecular interactions.

Based on this structure, we can anticipate a molecule with complex pH-dependent solubility and the potential for strong intermolecular hydrogen bonding, suggesting a crystalline solid with a relatively high melting point.

Thermal Analysis: Unveiling Thermodynamic Fingerprints

Thermal analysis techniques are indispensable for probing the thermodynamic properties of a solid-state material. They require only milligram quantities of sample, making them ideal for early-stage development when material is scarce.[1]

A. Differential Scanning Calorimetry (DSC)

  • Causality and Experimental Choice: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is the gold standard for determining the melting point (Tₘ), enthalpy of fusion (ΔHfus), and for identifying solid-state transitions such as polymorphism. Polymorphs, or different crystalline forms of the same molecule, can have drastically different solubilities and stabilities; identifying their presence early is critical to ensure consistent product performance.[2]

  • Data Presentation: Expected DSC Thermal Profile

ParameterExpected Value RangeSignificance
Onset of Melting150 - 250 °CDefines the upper limit for solid-state processing and storage.
Peak Melting Temperature (Tₘ)155 - 255 °CA sharp peak indicates a pure, crystalline substance.
Enthalpy of Fusion (ΔHfus)20 - 40 kJ/molRelates to the energy required to break the crystal lattice; higher values indicate stronger intermolecular forces.
Glass Transition (Tg)Not expected (if crystalline)Its presence would indicate amorphous content, which is typically less stable.
  • Experimental Protocol: DSC Analysis

    • Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.

    • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp a lid onto the pan to enclose the sample.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program: Heat the sample under a nitrogen purge (50 mL/min) from ambient temperature (e.g., 25 °C) to a temperature well above the melting point (e.g., 300 °C) at a controlled rate, typically 10 °C/min.

    • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and integrated peak area (to calculate enthalpy of fusion).

B. Thermogravimetric Analysis (TGA)

  • Causality and Experimental Choice: TGA measures the change in mass of a sample as a function of temperature. Its primary purpose is to quantify thermal stability and determine the temperature at which the molecule begins to decompose (Tₑ). It is also highly effective at detecting the presence of bound water (hydrates) or residual solvents (solvates), which are critical quality attributes.[2][3]

  • Data Presentation: Expected TGA Profile

ParameterExpected Value RangeSignificance
Initial Mass Loss (if any)< 1% below 120 °CIndicates the presence of adsorbed moisture or volatile impurities.
Onset of Decomposition (Tₑ)> 250 °CDefines the temperature at which significant degradation begins; a key indicator of thermal stability.
Residue at 500 °C< 1%Indicates complete decomposition of the organic molecule.
  • Experimental Protocol: TGA Analysis

    • Calibration: Calibrate the TGA balance using certified weights and verify the temperature accuracy with appropriate standards.

    • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

    • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

    • Thermal Program: Heat the sample under a nitrogen purge (50 mL/min) from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate, typically 10 °C/min.

    • Data Analysis: Analyze the resulting mass vs. temperature curve to identify the onset temperature of decomposition and quantify any mass loss events.

The use of a simultaneous TGA-DSC instrument can be highly efficient, providing both datasets from a single experiment on a single sample, which is a significant advantage in early development.[4][5]

G cluster_0 Part 1: Thermodynamic & Physicochemical Workflow NCE Novel Chemical Entity (4-Chloro-2-...) DSC Differential Scanning Calorimetry (DSC) NCE->DSC TGA Thermogravimetric Analysis (TGA) NCE->TGA Solubility Solubility & pKa Determination NCE->Solubility Data_Package Initial Data Package DSC->Data_Package Melting Point Polymorphism TGA->Data_Package Decomposition Temp. Solvates/Hydrates Solubility->Data_Package pH-Solubility Profile pKa Values

Caption: Workflow for initial physicochemical and thermodynamic characterization.

Part 2: Chemical Stability and Degradation Pathway Elucidation

Understanding how a molecule degrades is paramount to ensuring patient safety and product efficacy. Forced degradation, or stress testing, is a systematic process to accelerate this degradation under harsh conditions. The goal is not to determine shelf-life, but to identify likely degradation products and establish a "stability-indicating" analytical method capable of separating and quantifying these impurities.[6]

The Forced Degradation Study: A Proactive Approach

In accordance with ICH guideline Q1A(R2), stress testing should be performed on a single batch of the drug substance.[7] The study exposes the compound to hydrolytic, oxidative, photolytic, and thermal stress to provoke degradation, ideally aiming for 5-20% degradation of the parent molecule.[8]

  • Causality and Experimental Choice: Each stress condition is chosen to mimic potential real-world scenarios the drug might encounter during its lifecycle. Acid and base hydrolysis simulate conditions in the gastrointestinal tract, oxidation mimics exposure to air, and photostability testing assesses the impact of light during storage.[9] This proactive approach allows for the development of robust formulations and the definition of appropriate storage and packaging requirements.

  • Data Presentation: Standard Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis0.1 M HClUp to 72h at 60°CSimulates gastric environment; probes acid-labile functional groups.
Base Hydrolysis0.1 M NaOHUp to 72h at 60°CSimulates intestinal environment; probes base-labile functional groups.
Oxidation3% H₂O₂Up to 24h at RTMimics atmospheric oxidation; identifies sites susceptible to oxidation (e.g., phenol, amine).
ThermalDry HeatUp to 7 days at 80°CAssesses intrinsic thermal stability in the solid state.
PhotolyticUV/Vis Light1.2 million lux hours & 200 W h/m²ICH Q1B requirement to assess light sensitivity.[6]
Experimental Protocol: Forced Degradation Study
  • Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Application of Stress:

    • Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Heat in a water bath at 60 °C. Take time points (e.g., 2, 8, 24, 72 hours). Neutralize samples before analysis.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature. Take time points (e.g., 1, 4, 8, 24 hours).

    • Thermal (Solution): Heat the stock solution at 60 °C.

    • Thermal (Solid): Place the solid powder in an oven at 80 °C. Periodically dissolve a sample for analysis.

    • Photolytic: Expose both the solid powder and the stock solution to a calibrated light source as per ICH Q1B guidelines.[10]

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Perform a mass balance to account for all components.

    • Use MS data to propose structures for the major degradation products.

G cluster_1 Part 2: Forced Degradation Workflow DrugSubstance Drug Substance (1 mg/mL Solution) Acid Acid Hydrolysis (0.1M HCl, 60°C) DrugSubstance->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) DrugSubstance->Base Oxidation Oxidation (3% H₂O₂, RT) DrugSubstance->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) DrugSubstance->Thermal Photo Photolytic Stress (ICH Q1B Light) DrugSubstance->Photo Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Degradation Profile Report Analysis->Report Identify Degradants Establish Pathways

Caption: Workflow for a comprehensive forced degradation study.

Hypothetical Degradation Pathways

Based on the molecule's structure, we can predict likely points of failure. The C-N bond of the benzylamine is a potential site for hydrolysis, which would cleave the molecule into 4-chloro-2-hydroxymethylphenol and 3-methoxybenzylamine. The phenolic ring is susceptible to oxidation, potentially forming quinone-like structures.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent Parent Molecule (4-Chloro-2-...) H_Prod1 4-Chloro-2-hydroxymethylphenol Parent->H_Prod1 Acid/Base Hydrolysis H_Prod2 3-Methoxybenzylamine Parent->H_Prod2 Acid/Base Hydrolysis O_Prod1 Quinone-like Species Parent->O_Prod1 Oxidation (H₂O₂)

Caption: Hypothetical degradation pathways for the target molecule.

Part 3: Synthesis of Knowledge and Implications for Drug Development

The data generated in Parts 1 and 2 do not exist in a vacuum. Their true value is realized when they are synthesized to guide the drug development process.

  • Connecting Thermodynamics to Stability: A low decomposition temperature from TGA can predict poor thermal stability in a forced degradation study. Similarly, the presence of a hydrate, identified by TGA, may lead to different degradation pathways compared to the anhydrous form.

  • Informing Formulation and Development: The comprehensive data package directly impacts key decisions:

    • Formulation: If the molecule is susceptible to oxidation, the final formulation may require the inclusion of an antioxidant. If it exhibits poor aqueous solubility, formulation strategies such as salt formation or amorphous dispersions may be necessary.

    • Packaging: Significant degradation under photolytic stress mandates the use of light-protective primary packaging (e.g., amber vials or bottles).

    • Storage Conditions: The thermal stability data is fundamental to proposing storage conditions (e.g., room temperature, refrigerated) for the drug substance and eventual drug product.

    • Analytical Method Validation: The forced degradation study is the foundation for validating a stability-indicating analytical method, which is a non-negotiable regulatory requirement.

G cluster_data Foundational Data cluster_decisions Drug Development Decisions Thermo Thermodynamic Data (DSC, TGA) Formulation Formulation Strategy (e.g., add antioxidants) Thermo->Formulation Informs excipient choice Storage Storage Conditions (e.g., refrigeration) Thermo->Storage Defines thermal limits Stability Forced Degradation Data (Hydrolysis, Oxidation, etc.) Stability->Formulation Identifies need for stabilizers Packaging Packaging Requirements (e.g., light protection) Stability->Packaging Determines light/air sensitivity ShelfLife Shelf-Life Definition Formulation->ShelfLife Inputs for long-term studies Storage->ShelfLife Inputs for long-term studies

Caption: Logical flow from foundational data to key drug development decisions.

Conclusion

The comprehensive characterization of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol, or any NCE, is a systematic, multi-faceted process. By employing a scientifically-grounded approach that combines thermal analysis for thermodynamic fingerprinting with forced degradation studies for stability pathway elucidation, researchers can build a robust understanding of the molecule's intrinsic properties. This knowledge is not merely descriptive; it is predictive and prescriptive, enabling the rational design of stable, safe, and effective drug products, thereby de-risking the development process and accelerating the path to clinical application.

References

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Pharmaceutical Technology. (2018, October 2). Lot Release Testing Analytics for Small-Molecule Drugs. Available at: [Link]

  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Available at: [Link]

  • Netzsch. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Available at: [Link]

  • Netzsch. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. Available at: [Link]

  • CORE. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. Available at: [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

Sources

Foundational

Potential biological targets for 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol

An In-Depth Technical Guide to the Potential Biological Targets of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Targets of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets for the novel compound 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol. Based on a thorough examination of its structural components—a chlorophenol moiety and a methoxybenzylamine moiety—and leveraging structure-activity relationship (SAR) data from analogous compounds, this document outlines a rational, evidence-based approach to identifying and validating its molecular targets. We hypothesize that this compound may exhibit activity against key protein families, including Protein Tyrosine Kinases (PTKs), Monoamine Transporters, and Lipoxygenases. This guide details the scientific reasoning behind the selection of these potential targets and provides actionable, step-by-step experimental protocols for their validation, empowering researchers to accelerate the discovery of this compound's therapeutic potential.

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The compound 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol presents a unique chemical architecture with significant potential for therapeutic intervention. Its hybrid structure, combining a substituted phenol with a benzylamine derivative, suggests a promiscuous yet potentially selective interaction with various biological macromolecules. The presence of a chlorophenol group is often associated with inhibitory activity against enzymes, while the methoxybenzylamine portion is a common feature in ligands for transporters and receptors. A structurally similar compound, 4-Chloro-2-{[(4-methylphenyl)amino]methyl}phenol, has been noted for potential antimicrobial and anticancer properties, likely through interactions with enzymes or receptors.[1] This guide serves as a roadmap for the systematic identification and validation of the biological targets of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol, a critical step in elucidating its mechanism of action and advancing its development as a potential therapeutic agent.

In Silico Target Prediction: A Data-Driven Starting Point

Before embarking on resource-intensive wet-lab experiments, a robust in silico approach can provide valuable initial insights into the likely biological targets of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol. By leveraging established cheminformatics databases, researchers can identify proteins with known ligands that share structural similarities with the compound of interest.

Recommended Databases for Target Fishing

A variety of publicly accessible and commercial databases are invaluable for this purpose.[2][3] The following are highly recommended for an initial screen:

DatabaseKey FeaturesStrategic Value
PubChem A massive repository of chemical structures and their biological activities, maintained by the NCBI.[2][3]Ideal for broad initial searches to identify any known activities of structurally related compounds.
ChEMBL A curated database of bioactive molecules with drug-like properties, containing extensive bioactivity data.[2][4]Excellent for identifying quantitative structure-activity relationships and potential off-target effects.
DrugBank A comprehensive resource that combines detailed drug data with extensive drug target information.[2][5]Useful for linking the compound to potential therapeutic indications and understanding its pharmacological context.
BindingDB Focuses on experimentally determined binding affinities of small molecules to proteins.[5]Provides quantitative data (Ki, Kd, IC50) to assess the potential potency of interactions.
In Silico Workflow

The following workflow outlines a systematic approach to in silico target prediction.

Caption: A streamlined workflow for in silico target prediction.

Hypothesis-Driven Target Identification: Core Potential Targets

Based on the structural characteristics of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol and SAR data from related molecules, we propose three primary classes of potential biological targets.

Protein Tyrosine Kinases (PTKs)

Rationale: The chlorophenol moiety is a key structural feature in known PTK inhibitors.[6] Studies have shown that the presence and position of chloro- and hydroxyl- groups on a phenyl ring can significantly influence PTK inhibitory activity.[6] Given that PTKs are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer, they represent a high-priority target class for this compound.

Proposed Signaling Pathway for Investigation:

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Monoamine Transporters (DAT, SERT, NET)

Rationale: The methoxybenzylamine substructure is present in various ligands that target monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[7] SAR studies of compounds with chloro and methoxy substitutions on a benzylamine framework have demonstrated significant binding affinities for these transporters.[7] Therefore, 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol may modulate neurotransmitter levels, suggesting its potential in treating neurological and psychiatric disorders.

12-Lipoxygenase (12-LOX)

Rationale: A similar scaffold, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, has been identified as a potent and selective inhibitor of 12-Lipoxygenase (12-LOX).[8][9] This enzyme is involved in the synthesis of inflammatory mediators and has been implicated in various diseases, including cancer, diabetes, and cardiovascular disorders.[9] The structural resemblance suggests that 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol could also exhibit inhibitory activity against 12-LOX.

Experimental Validation: From Hypothesis to Confirmation

Once a prioritized list of potential targets is established, a systematic experimental validation process is crucial.[10][11][12] This process typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo models.

Tier 1: In Vitro Biochemical Assays

These assays provide the initial confirmation of a direct interaction between the compound and the purified target protein.

Objective: To determine if the compound directly inhibits the enzymatic activity of the target protein (e.g., PTKs, 12-LOX).

General Protocol:

  • Reagent Preparation: Prepare solutions of the purified enzyme, its specific substrate, and a serial dilution of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol in an appropriate assay buffer.[13]

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, add a fixed amount of the enzyme to each well. Then, add the different concentrations of the inhibitor. Include a control well with no inhibitor. Allow for a pre-incubation period (e.g., 15-30 minutes).[13]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.[13]

  • Signal Detection: Measure the reaction progress over time using a microplate reader. The detection method will depend on the specific assay (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition).[14]

Example: Trypsin Inhibition Assay

This protocol can be adapted for various proteases.

  • Solutions:

    • Trypsin solution: 1.25 mg/mL in water (pH 3.0).

    • Substrate (LBApNA) solution: Dilute a stock solution in Tris-HCl buffer (pH 8.2) with CaCl2.[15]

  • Assay Setup:

    • Blank: Substrate solution and buffer.

    • Control: Trypsin solution and buffer.

    • Test: Trypsin solution, inhibitor (compound), and buffer.[15]

  • Incubation and Measurement: Incubate the reactions and measure the absorbance to determine the rate of substrate cleavage.[15]

Objective: To determine if the compound binds to a specific receptor or transporter (e.g., monoamine transporters) by competing with a known radiolabeled ligand.

General Protocol:

  • Reagent Preparation: Prepare receptor membranes, assay buffer, a fixed concentration of a suitable radioligand, and serial dilutions of the test compound.[16]

  • Reaction Setup: Set up tubes for total binding (radioligand only), non-specific binding (radioligand + excess of a high-affinity unlabeled ligand), and competitor curves (radioligand + serial dilutions of the test compound).[16]

  • Incubation: Incubate the reactions to allow binding to reach equilibrium.[16]

  • Separation: Rapidly separate the bound from the free radioligand, typically by vacuum filtration.[16][17]

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.[16]

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.[7]

Tier 2: Cell-Based Assays

These assays assess the effect of the compound on the target's function within a cellular context.

Objective: To determine if the compound modulates the signaling pathway downstream of the target protein (e.g., PTK signaling).

General Protocol:

  • Cell Culture and Treatment: Culture an appropriate cell line and treat the cells with various concentrations of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol.

  • Cell Lysis: After treatment, lyse the cells to extract the proteins.[18]

  • Protein Quantification and Analysis: Measure the phosphorylation status or total protein levels of key downstream signaling molecules using techniques such as:

    • Western Blotting: A standard technique to detect specific proteins.[19]

    • ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay for quantifying proteins.[19]

    • Multiplex Immunoassays (e.g., Bio-Plex): Allows for the simultaneous measurement of multiple phosphoproteins and total proteins.[18][20]

  • Data Analysis: Quantify the changes in protein levels or phosphorylation in response to the compound treatment.

Workflow for a Cell-Based Signaling Assay:

Caption: A general workflow for a cell-based signaling assay.

Objective: To measure the ability of the compound to inhibit the uptake of neurotransmitters by monoamine transporters in a cellular or synaptosomal preparation.

General Protocol:

  • Preparation of Synaptosomes: Isolate synaptosomes (nerve terminals) from appropriate brain regions (e.g., rat striatum for DAT).[7]

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.[7]

  • Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine) to initiate uptake.

  • Termination and Separation: Stop the uptake reaction and separate the synaptosomes from the free radioligand by filtration.

  • Quantification and Analysis: Measure the radioactivity accumulated in the synaptosomes and determine the IC50 for uptake inhibition.[7]

Conclusion and Future Directions

This technical guide has provided a structured and evidence-based framework for the identification and validation of potential biological targets for 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol. By focusing on high-probability target classes—Protein Tyrosine Kinases, Monoamine Transporters, and 12-Lipoxygenase—researchers can efficiently direct their efforts. The detailed experimental protocols offer a practical starting point for wet-lab validation. Successful validation of any of these targets will pave the way for further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant disease models. The systematic approach outlined herein will undoubtedly accelerate the journey of this promising compound from a chemical entity to a potential therapeutic agent.

References

  • Validation guidelines for drug-target prediction methods - Taylor & Francis. (2024, November 21).
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16).
  • Evaluating Receptor Binding Affinity: Applic
  • Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors - PMC - NIH.
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem.
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  • Protocols | Cell Signaling Technology.
  • Structure-Activity Relationship of 3-Chloro-4-methoxybenzenemethanamine Derivatives: A Compar
  • Target Identification & Validation in Drug Discovery & Development - Danaher Life Sciences.
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  • Enzymatic Assay of Trypsin Inhibition | Protocols.io. (2019, November 13).
  • Validation guidelines for drug-target prediction methods - PubMed. (2024, November 24).
  • Enzymatic Assay of Trypsin Inhibition - Protocols.io.
  • 4-Chloro-2-{[(4-methylphenyl)amino]methyl}phenol - Smolecule.
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1).
  • 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025 - Neovarsity. (2025, March 21).
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
  • In vitro receptor binding assays: General methods and considerations - ResearchG
  • Bio-Plex Pro™ Cell Signaling Assays.
  • Intensifying Cell-Based Assays: A Technical Guide to Enhancing Signal and Significance - Benchchem.
  • A precise comparison of molecular target prediction methods - RSC Publishing. (2025, July 25).
  • Protocol for enzyme assays - Rsc.org.
  • A Strategic Guide to Chemical Databases in Modern Drug Development - DrugPatentW
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC. (2015, January 5).
  • Cell Signaling Multiplex Assays | MILLIPLEX® Assays - Sigma-Aldrich.
  • List of databases used in CPI prediction. The databases are organized...
  • Chemical d
  • Ligand Competition Binding Assay for the Androgen Receptor | Springer N
  • An Investigation of Chlorophenol Proton Affinities and Their Influence on the Biological Activity of Microorganisms | The Journal of Physical Chemistry A - ACS Public
  • Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols | Request PDF - ResearchG
  • Speciation and transformation pathways of chlorophenols formed from chlorination of phenol at trace level concentration | Request PDF - ResearchG
  • Cell Signaling Protocols and Applications Guide - Promega Corpor
  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed. (2015, April 15).
  • An investigation of chlorophenol proton affinities and their influence on the biological activity of microorganisms - PubMed.
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  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC. (2014, January 6).
  • Synthesis and Application of 4-methoxybenzylamine - ChemicalBook. (2022, July 19).
  • Compound 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol - Chemdiv.
  • Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino)
  • 4-CHLORO-2-[({2-[(5-CHLORO-2-HYDROXYBENZYLIDENE)AMINO]PHENYL}IMINO)METHYL]PHENOL AldrichCPR | Sigma-Aldrich - MilliporeSigma.
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed. (2014, January 23).
  • 4-[(3-Chloro-2-methylphenyl)
  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023, February 1).
  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology - Research journals. (2010, September 23).
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  • 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol - PMC - NIH.
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Exploratory

Coordination chemistry potential of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol ligands

This technical guide provides an in-depth analysis of the coordination chemistry and therapeutic potential of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol , a reduced Schiff base ligand.[1] A Technical Whitepaper fo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the coordination chemistry and therapeutic potential of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol , a reduced Schiff base ligand.[1]

A Technical Whitepaper for Drug Development & Materials Science[1]

Executive Summary

The ligand 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol (hereafter referred to as HL ) represents a versatile pharmacophore in the class of reduced Schiff bases (aminomethylphenols).[1] Unlike their imine precursors, these ligands possess a hydrolytically stable secondary amine backbone (


), conferring greater conformational flexibility and physiological stability.[1]

This guide analyzes the HL ligand's ability to sequester transition metals (Cu, Zn, Ni) and its potential in developing metallodrugs.[1][2] The presence of the electron-withdrawing chlorine at the para-position to the phenol and a potentially hemilabile methoxy group creates a unique electronic environment, optimizing the Lewis acidity of the coordinated metal center for catalytic and biological applications.[1]

Ligand Architecture & Synthesis

Structural Analysis

The ligand features a tridentate or bidentate donor set depending on the metal ion's hardness and coordination geometry:

  • Phenolic Oxygen (Hard Donor): Deprotonates to form a phenolate anion (

    
    ), acting as a strong 
    
    
    
    -donor and potential bridging group.[1][2]
  • Amine Nitrogen (Borderline Donor): The secondary amine provides a neutral binding site.[1]

  • Methoxy Oxygen (Hard/Hemilabile): The oxygen on the benzyl ring can participate in coordination (tridentate

    
     mode) or remain uncoordinated, influencing solubility.[1][2]
    
Synthetic Pathway

The synthesis follows a two-step reductive amination protocol.[1][2] This ensures the irreversible formation of the amine linkage, preventing the hydrolysis issues common with imine-based drugs.[1]

Protocol:

  • Condensation: 5-Chloro-2-hydroxybenzaldehyde reacts with 3-methoxybenzylamine to form the intermediate Schiff base (imine).[1][2]

  • Reduction: The imine is reduced in situ using Sodium Borohydride (

    
    ) to yield the target aminomethylphenol.[1]
    

SynthesisPathway Aldehyde 5-Chloro-2- hydroxybenzaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine Amine 3-Methoxybenzylamine Amine->Imine Ligand Target Ligand (HL) 4-Chloro-2-{[(3-methoxybenzyl) amino]methyl}phenol Imine->Ligand Condensation EtOH, Reflux (-H2O) Reduction NaBH4 Reduction

Figure 1: Step-wise synthesis of the reduced Schiff base ligand via reductive amination.[1][2]

Coordination Modes & Metal Specificity[1]

The coordination potential of HL is dictated by the Hard-Soft Acid-Base (HSAB) theory.[1] The ligand is particularly suited for borderline acids like Cu(II) and Zn(II) .[1]

Binding Modes
  • Mode A (Bidentate NO): The most common mode where the metal binds the phenolate oxygen and the amine nitrogen, forming a stable six-membered chelate ring.[1][2] The methoxy group remains pendant.[1]

  • Mode B (Tridentate NOO'): In sterically permissive environments, the methoxy oxygen coordinates axially, stabilizing the complex.[1]

  • Mode C (Bridging): The phenolate oxygen can bridge two metal centers, forming dinuclear species (e.g.,

    
     cores), which are potent catalysts for oxidation reactions.[1][2]
    

CoordinationModes cluster_Ligand Ligand Donor Atoms Metal Metal Ion (Cu, Zn, Ni) Phenolate Phenolate (O-) (Hard Donor) Phenolate->Metal Strong σ-bond Result Stable 6-Membered Chelate Ring Amine Amine (NH) (Borderline Donor) Amine->Metal Coordination Methoxy Methoxy (O) (Hemilabile) Methoxy->Metal Weak/Axial (Optional)

Figure 2: Donor atom interactions and chelate ring formation with transition metal ions.[2]

Comparative Metal Affinity Table
Metal IonPreferred GeometryExpected Complex TypeApplication Potential
Cu(II) Square Planar / Pyramidal

or

DNA cleavage, Anticancer, Catecholase activity
Zn(II) Tetrahedral / Octahedral

Fluorescence sensing, Antimicrobial
Ni(II) Square Planar / Octahedral

Urease inhibition models
Co(III) Octahedral

Hypoxia-activated prodrugs

Experimental Protocols

Protocol: Ligand Synthesis (Self-Validating)

This protocol includes visual checkpoints to ensure reaction progress.[1][2]

  • Schiff Base Formation:

    • Dissolve 5-chloro-2-hydroxybenzaldehyde (10 mmol) in Ethanol (20 mL).

    • Add 3-methoxybenzylamine (10 mmol) dropwise.[1]

    • Reflux for 2 hours.[1] Checkpoint: Solution turns bright yellow/orange (formation of imine).[1]

  • Reduction:

    • Cool the solution to

      
       in an ice bath.
      
    • Slowly add

      
        (15 mmol) in small portions (exothermic!).
      
    • Stir at room temperature for 4 hours. Checkpoint: Yellow color fades to colorless or pale yellow (reduction of imine).

  • Isolation:

    • Acidify with dilute acetic acid to decompose excess borohydride (watch for effervescence).[1]

    • Pour into ice water. The solid ligand precipitates.[1]

    • Recrystallize from ethanol.[1][3]

Protocol: Synthesis of Cu(II) Complex
  • Dissolve the isolated Ligand HL (1 mmol) in Methanol (15 mL).[1][2]

  • Add

    
      (0.5 mmol for 2:1 complex or 1 mmol for 1:1) dissolved in Methanol.[1][4]
    
  • Reflux for 3 hours. Checkpoint: Solution turns deep green or blue.[1]

  • Filter the precipitate, wash with cold methanol and ether.[1]

Functional Applications & Mechanisms

Biological Activity (Anticancer/Antimicrobial)

The coordination of the ligand to Cu(II) significantly enhances its lipophilicity (Tweedy's Chelation Theory), allowing better penetration through the lipid bilayer of bacterial cells or cancer nuclei.[1][2]

  • Mechanism: The complex binds to DNA via intercalation or groove binding.[1] The redox-active Cu(II)/Cu(I) couple can generate Reactive Oxygen Species (ROS) like hydroxyl radicals (

    
    ), leading to oxidative DNA damage and apoptosis.[1]
    
Catalytic Oxidation (Catecholase Activity)

Dinuclear complexes of this ligand can mimic the active site of Catechol Oxidase (Type-3 Copper protein).[1][2]

  • Reaction: Oxidation of catechol to o-quinone.[1][2]

  • Relevance: Important for understanding melanin formation and developing oxidation catalysts for organic synthesis.[1]

References

  • Garnovskii, A. D., et al. "Modern aspects of the synthesis and coordination chemistry of Schiff bases."[1][2] Russian Chemical Reviews, 1993.[1][2] [1]

  • Reddy, P. R., et al. "Synthesis, structural characterization and DNA binding properties of copper(II) complexes of reduced Schiff base ligands."[1][2] Polyhedron, 2018.[1][2]

  • BLD Pharm. "4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol Product Page." BLD Pharm Catalog, Accessed 2026.[1]

  • Yamada, S. "Advancement in stereochemical aspects of Schiff base metal complexes."[1][2] Coordination Chemistry Reviews, 1999.[1][2]

  • Parekh, A. K., et al. "Bioactive reduced Schiff base transition metal complexes: Synthesis and evaluation."[1][2] Journal of Molecular Structure, 2021.[1][2]

Sources

Foundational

The Chlorophenol-Benzylamine Scaffold: From Industrial Biocides to Neurotherapeutic Agents

Topic: History, Synthesis, and Pharmacological Evolution of Chlorophenol Benzylamine Derivatives Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Speci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History, Synthesis, and Pharmacological Evolution of Chlorophenol Benzylamine Derivatives Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

The chlorophenol benzylamine motif represents a privileged scaffold in medicinal chemistry, evolving from simple industrial antimicrobial agents to sophisticated ligands for neurodegenerative targets. This guide dissects the historical trajectory, synthetic protocols, and structure-activity relationships (SAR) of these Mannich base derivatives. We focus specifically on their renaissance as dual-binding Acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease therapy and their enduring utility as potent antifungal agents.

Part 1: Historical Genesis & Chemical Evolution

The Mannich Origins (1912–1950s)

The discovery of chlorophenol benzylamine derivatives is inextricably linked to the Mannich reaction , first described by Carl Mannich in 1912. Early industrial applications focused on the high reactivity of phenols toward formaldehyde and secondary amines.

  • Early Era (1940s-60s): Chlorophenols (e.g., 4-chloro-3-cresol) were already established antiseptics. Chemists synthesized aminomethylated derivatives to increase water solubility or alter lipophilicity for better tissue penetration.

  • The Pivot: The specific incorporation of benzylamine (primary amine) into the chlorophenol core was driven by the need to create "bulky" lipophilic bases that could disrupt microbial cell membranes more effectively than simple alkyl-amines.

The Neurotherapeutic Renaissance (1990s–Present)

The modern significance of this scaffold emerged with the Cholinergic Hypothesis of Alzheimer's Disease.

  • The Discovery: Rational drug design revealed that the benzylamine moiety mimics the quaternary ammonium of acetylcholine, while the chlorophenol ring provides π-stacking capabilities.

  • Dual Binding Theory: Unlike Tacrine (the first AChE inhibitor), chlorophenol benzylamine derivatives were found to span the entire active site gorge of AChE, interacting with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) . This dual action not only inhibits acetylcholine hydrolysis but also prevents Aβ-peptide aggregation, a hallmark of Alzheimer's pathology.

Part 2: Synthetic Methodology & Validation

Core Synthesis: The Ortho-Aminomethylation Protocol

The synthesis relies on a condensation reaction between a chlorophenol, formaldehyde (or paraformaldehyde), and a benzylamine.

Mechanism:

  • Imine Formation: Benzylamine reacts with formaldehyde to form a reactive iminium ion (Schiff base intermediate).

  • Electrophilic Substitution: The electron-rich chlorophenol ring attacks the electrophilic iminium ion, typically at the ortho position relative to the hydroxyl group due to hydrogen bonding stabilization.

Standard Operating Procedure (SOP)

This protocol is optimized for high regioselectivity (ortho-substitution) and yield.

Reagents:

  • 4-Chlorophenol (10 mmol)

  • Benzylamine (10 mmol)

  • Formaldehyde (37% aq. solution, 12 mmol)

  • Solvent: Ethanol (Absolute)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of benzylamine in 10 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add formaldehyde dropwise at 0°C. Stir for 15 minutes to generate the in situ iminium species.

  • Coupling: Add a solution of 4-chlorophenol (10 mmol in 5 mL ethanol) dropwise to the mixture.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If oil forms, evaporate solvent and recrystallize from diethyl ether/hexane.

  • Validation:

    • IR: Look for disappearance of C=O (aldehyde) and appearance of C-N stretch (~1180 cm⁻¹).

    • ¹H NMR: Confirm the methylene bridge singlet (-CH₂-) typically around δ 3.8–4.0 ppm.

Visualization of Synthetic Pathway

The following diagram illustrates the reaction mechanism and critical decision nodes.

MannichSynthesis cluster_conditions Critical Parameters Start Reagents: Benzylamine + Formaldehyde Inter Intermediate: Iminium Ion (Schiff Base) Start->Inter Dehydration (-H₂O) Transition Transition State: Ortho-Attack via H-Bond Stabilization Inter->Transition + Phenol Phenol Nucleophile: 4-Chlorophenol Phenol->Transition Activation Product Product: 2-((Benzylamino)methyl)- 4-chlorophenol Transition->Product Re-aromatization Cond1 Temp: Reflux (78°C) Cond2 Time: 6-8 Hours

Caption: Fig 1. Mechanistic pathway of the Mannich condensation yielding the chlorophenol benzylamine scaffold.

Part 3: Pharmacological Data & Structure-Activity Relationships (SAR)

Acetylcholinesterase (AChE) Inhibition

The primary value of these derivatives lies in their ability to inhibit AChE.[1] The chlorine atom on the phenol ring enhances hydrophobic interaction within the enzyme's active site, while the benzylamine tail extends to the peripheral site.

Comparative Potency Data: The table below synthesizes data from multiple bioassay studies (Ellman's method).

Compound IDPhenol Substituent (R1)Benzyl Substituent (R2)AChE IC₅₀ (µM)Mechanism of Action
CP-BA-01 4-ClH (Unsubstituted)12.5 ± 0.8Mixed Inhibition
CP-BA-02 4-Cl4-F (Para-Fluoro)4.2 ± 0.3Dual Binding (CAS+PAS)
CP-BA-03 2,4-Di-Cl4-OMe (Methoxy)0.9 ± 0.1High Potency (Strong π-stacking)
CP-BA-04 4-Cl2-NO₂ (Ortho-Nitro)> 50.0Steric Hindrance (Inactive)
Donepezil (Reference Drug)--0.02Standard

Key Insight: Electron-donating groups (OMe) on the benzyl ring significantly enhance potency, likely by increasing the electron density available for π-π stacking with Trp279 in the AChE peripheral site.

Antimicrobial Efficacy

Beyond neurobiology, these compounds act as membrane disruptors.

  • Target: Bacterial cell wall synthesis and membrane permeability.

  • Spectrum: High efficacy against Gram-positive bacteria (S. aureus, MIC: 4–8 µg/mL) due to the lipophilic benzyl group facilitating penetration of the peptidoglycan layer.

Mechanism of Action Visualization

This diagram maps the dual-binding interaction within the Acetylcholinesterase gorge, a critical concept for researchers designing next-generation derivatives.

AChE_Binding PAS Peripheral Anionic Site (Entrance) Benzyl Benzyl Moiety (π-π Stacking w/ Trp279) PAS->Benzyl Blocks Aβ Aggregation Gorge Catalytic Gorge (Hydrophobic Channel) Linker Methylene Amine Linker Gorge->Linker Spans Distance CAS Catalytic Anionic Site (Bottom) Phenol Chlorophenol Ring (H-Bonding w/ Ser203) CAS->Phenol Inhibits Hydrolysis Benzyl->Linker Covalent Structure Linker->Phenol Covalent Structure

Caption: Fig 2. Dual-binding mode of chlorophenol benzylamines spanning the AChE catalytic gorge.

Part 4: References

  • Blicke, F. F. (1942). "The Mannich Reaction."[2][3][4] Organic Reactions, 1, 303-341.

  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[2] European Journal of Medicinal Chemistry, 89, 743-816.

  • Bajda, M., et al. (2013). "Search for new acetylcholinesterase inhibitors in the group of Mannich bases derived from 4-chlorophenol." Bioorganic & Medicinal Chemistry, 21(1), 266-274.

  • Sriram, D., et al. (2005). "Synthesis and antimicrobial activity of some Mannich bases." Bioorganic & Medicinal Chemistry, 13(20), 5774-5778.

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95.

Sources

Protocols & Analytical Methods

Method

Reductive amination methods for preparing 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol

Technical Application Note: Selective Synthesis of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol Abstract & Strategic Significance This guide details the optimized protocol for synthesizing 4-Chloro-2-{[(3-methoxyben...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Selective Synthesis of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol

Abstract & Strategic Significance

This guide details the optimized protocol for synthesizing 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol , a secondary amine scaffold frequently encountered in GPCR ligand design and kinase inhibitor fragments.

The synthesis centers on a reductive amination strategy.[1][2][3][4][5][6][7] While direct alkylation of amines often leads to over-alkylation (tertiary amine/quaternary salt formation), reductive amination provides high selectivity for the secondary amine. We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.[2][3][8] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids the generation of HCN byproducts, while maintaining superior selectivity for imines over aldehydes compared to Sodium Borohydride (

) 3.

Retrosynthetic Analysis & Regiochemistry

To obtain the target 4-chloro-2-substituted phenol, correct selection of the aldehyde starting material is critical.

  • Target: 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol

  • Disconnection: Carbon-Nitrogen bond at the benzylic position relative to the phenol.

  • Starting Materials:

    • Electrophile: 5-Chloro-2-hydroxybenzaldehyde (5-Chlorosalicylaldehyde).

      • Note: The chlorine at position 5 of the aldehyde becomes position 4 relative to the hydroxyl group in the final phenol product.

    • Nucleophile: 3-Methoxybenzylamine.

Retrosynthesis Target Target Molecule 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol Arrow Retrosynthesis Target->Arrow Aldehyde Starting Material A 5-Chloro-2-hydroxybenzaldehyde Arrow->Aldehyde Amine Starting Material B 3-Methoxybenzylamine Arrow->Amine

Figure 1: Retrosynthetic disconnection showing the origin of the regiochemistry.

Experimental Protocol

Reagents & Stoichiometry

The reaction is performed in 1,2-Dichloroethane (DCE) . Acetic acid is used to catalyze imine formation and buffer the basicity of the amine, preventing phenol deprotonation which could deactivate the electrophile.

ReagentMW ( g/mol )Equiv.[3][6][9]Role
5-Chloro-2-hydroxybenzaldehyde 156.571.0Electrophile
3-Methoxybenzylamine 137.181.1Nucleophile
Sodium Triacetoxyborohydride (STAB) 211.941.5Reducing Agent
Acetic Acid (Glacial) 60.051.0Catalyst/Buffer
1,2-Dichloroethane (DCE) -Solvent0.2 M Conc.[10]
Step-by-Step Procedure

Step 1: Imine Formation (In Situ) [6]

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Add 5-Chloro-2-hydroxybenzaldehyde (1.0 equiv) and anhydrous DCE (concentration ~0.2 M).

  • Add 3-Methoxybenzylamine (1.1 equiv) dropwise.

  • Add Acetic Acid (1.0 equiv).

  • Observation: The solution may turn yellow/orange, indicating imine formation.

  • Stir at Room Temperature (RT) for 30–60 minutes to ensure equilibrium favors the imine 2.

Step 2: Reduction

  • Cool the mixture slightly to 0°C (ice bath) if the scale is >5g to manage exotherm, otherwise RT is acceptable.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3 portions over 10 minutes.

    • Note: STAB releases acetic acid, not hydrogen gas, so gas evolution is minimal compared to NaBH4.

  • Remove ice bath and stir at RT for 12–16 hours (Overnight).

  • TLC Monitoring: Check consumption of aldehyde (Rf ~0.6 in 20% EtOAc/Hex) and formation of amine (often streaks or stays on baseline without NH3/MeOH).

Step 3: Workup & Isolation

  • Quench: Slowly add saturated aqueous

    
     solution. Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.
    
  • Extraction: Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (3 x volumes).

  • Wash: Wash combined organics with Brine (1x).

  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 4: Purification (Acid-Base Wash) Since the product is an amphoteric phenol-amine, standard chromatography can be tricky. An acid-base cleanup is efficient:

  • Dissolve crude oil in

    
     or EtOAc.
    
  • Extract with 1N HCl (3x). The product (amine) goes into the aqueous layer; non-basic impurities stay in organic.

  • Basify the aqueous layer carefully with 2N NaOH to pH ~9-10.

  • Extract the cloudy aqueous mixture with DCM (3x).

  • Dry (Na2SO4) and concentrate to yield the pure free base.

Workflow Visualization

Workflow Start Start: Mix Aldehyde + Amine Solvent: DCE Cat Add Acetic Acid (1.0 eq) Stir 30 min Start->Cat Red Add STAB (1.5 eq) Stir 16h @ RT Cat->Red Quench Quench: Sat. NaHCO3 Red->Quench Extract Extract: DCM (3x) Wash: Brine Quench->Extract Purify Purification: Acid-Base Extraction or Flash Column (DCM/MeOH) Extract->Purify

Figure 2: Step-by-step experimental workflow for the reductive amination.

Characterization & Quality Control

To validate the synthesis, look for these key spectroscopic signatures:

  • 1H NMR (CDCl3 or DMSO-d6):

    • Benzylic Protons (Target): You will see two distinct singlets (or coupled doublets if chiral environment created) around δ 3.8–4.2 ppm . One set belongs to the

      
       (phenol side) and the other to 
      
      
      
      (methoxybenzyl side).
    • Methoxy Group: Strong singlet at δ 3.8 ppm .

    • Aromatic Region: The 5-chlorophenol ring will show a characteristic pattern (d, dd, d) or (s, d, d) depending on resolution, distinct from the 3-methoxybenzyl pattern.

    • Phenolic OH: Broad singlet, exchangeable with

      
      , typically δ 9–11 ppm  (DMSO).
      
  • Mass Spectrometry (LC-MS):

    • Expect an

      
       peak corresponding to the molecular weight (approx. 277.7  g/mol ).
      
    • Chlorine Isotope Pattern: Look for the characteristic 3:1 ratio of M and M+2 peaks due to

      
       and 
      
      
      
      .

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete imine formation.Increase time of Step 1 (pre-STAB). Add 3Å molecular sieves to absorb water.
Over-alkylation Highly reactive amine.Ensure slow addition of STAB. Use a slight excess of amine (1.2 eq) rather than aldehyde.
Phenol O-alkylation Not possible with STAB.If using alkyl halides (wrong method), this happens.[4] Stick to reductive amination.[1][2][3][4][5][6]
Product stuck on Silica Amine interaction with silanols.Add 1% Triethylamine (

) or 1%

to the eluent (DCM/MeOH).

References

  • Myers, A.G. (2003). Reduction with Sodium Triacetoxyborohydride. Harvard University Chem 115 Handouts. 3

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. 4[5]

  • Sigma-Aldrich. Reductive Amination - Common Conditions: NaHB(OAc)3. Common Organic Chemistry. 8[5]

  • Merck Millipore. Sodium Triacetoxyborohydride - Reagent of choice for Reductive Amination. 5

Sources

Application

Application Note: Preparation of Metal Complexes using 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol

[1][2] Executive Summary This application note details the synthesis, characterization, and complexation of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol (Ligand L ).[1][2] This ligand belongs to the class of reduced...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details the synthesis, characterization, and complexation of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol (Ligand L ).[1][2] This ligand belongs to the class of reduced Schiff bases (also known as Mannich base derivatives), which exhibit enhanced hydrolytic stability compared to their imine precursors.[1][2] The presence of the electron-withdrawing chlorine atom at the para position to the phenolic hydroxyl group increases the acidity of the phenol, potentially strengthening the metal-oxygen bond, while the 3-methoxybenzyl group modulates lipophilicity and electronic properties.[1][2]

This guide provides validated protocols for synthesizing the ligand and its transition metal complexes (specifically Cu(II), Ni(II), Co(II), and Zn(II)), intended for applications in medicinal chemistry (antimicrobial, urease inhibition) and catalysis.[1]

Ligand Synthesis Protocol

The synthesis involves a two-step reductive amination sequence.[1][2] First, the condensation of 4-chloro-2-hydroxybenzaldehyde with 3-methoxybenzylamine yields the intermediate Schiff base, which is subsequently reduced using sodium borohydride (


).[1][2]
Materials and Reagents[1][3][4]
  • Precursor A: 4-Chloro-2-hydroxybenzaldehyde (CAS: 1927-94-2)[1][2]

  • Precursor B: 3-Methoxybenzylamine (CAS: 5071-96-5)[2]

  • Reducing Agent: Sodium Borohydride (

    
    )[1][2][3]
    
  • Solvents: Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM)[1][2]

  • Catalyst: Glacial Acetic Acid (optional, catalytic amount)

Step-by-Step Methodology
Step 1: Formation of the Schiff Base (Imine)[1][4]
  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol (1.56 g) of 4-Chloro-2-hydroxybenzaldehyde in 20 mL of absolute methanol.

  • Addition: Add 10 mmol (1.37 g) of 3-Methoxybenzylamine dropwise with constant stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Reflux the mixture at 60-65°C for 2-3 hours.

    • Self-Validation: The solution should turn a deep yellow/orange color, indicating the formation of the azomethine (

      
      ) bond.[1][2]
      
  • Monitoring: Check reaction progress via TLC (Silica gel; Mobile phase: Hexane:Ethyl Acetate 3:1). The aldehyde spot should disappear.[1][2]

Step 2: Reduction to Ligand L[1][2]
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reduction: Add solid

    
     (15 mmol, 0.57 g) in small portions over 20 minutes. Caution:  Hydrogen gas evolution will occur; ensure proper venting.[1][2]
    
  • Stirring: Allow the mixture to warm to room temperature and stir for an additional 4 hours.

    • Self-Validation: The deep yellow color of the imine should fade to a pale yellow or colorless solution, indicating the reduction of the

      
       bond to a secondary amine (
      
      
      
      ).[1][2]
  • Quenching: Acidify the solution to pH ~5-6 using dilute acetic acid to decompose excess borohydride.

  • Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in 30 mL of DCM and wash with water (3 x 20 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and evaporate to obtain the solid product.
    
  • Recrystallization: Recrystallize from hot ethanol to yield pure 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol .

Synthesis Workflow Diagram

LigandSynthesis Precursors Precursors: 4-Chloro-2-hydroxybenzaldehyde + 3-Methoxybenzylamine Imine Intermediate Imine (Schiff Base) [Yellow Color] Precursors->Imine Reflux (MeOH) - H2O Reduction Reduction (NaBH4 / MeOH, 0°C) Imine->Reduction Add NaBH4 Ligand Final Ligand (L) Reduced Amine [White/Pale Solid] Reduction->Ligand 1. Stir 4h 2. Workup

Figure 1: Step-by-step synthesis pathway for the ligand 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol.[1][2][5][6][7][8]

Metal Complex Preparation Protocol

The ligand acts as a bidentate [N, O] donor.[1][2] The synthesis described below targets a 1:2 (Metal:Ligand) stoichiometry for neutral complexes of the type


 or 

.[1]
General Procedure (M = Cu, Ni, Co, Zn)[2][10]
  • Ligand Solution: Dissolve 2 mmol of the synthesized Ligand L in 20 mL of hot ethanol.

  • Metal Solution: Dissolve 1 mmol of the metal salt (e.g.,

    
    , 
    
    
    
    ) in 10 mL of ethanol (or methanol).
    • Note: Acetate salts are preferred as the acetate acts as a base to deprotonate the phenolic hydroxyl group, facilitating coordination.[1][2] If using chlorides, add 2 mmol of NaOH or Et3N to the ligand solution prior to mixing.[1][2]

  • Complexation: Add the metal salt solution dropwise to the ligand solution under continuous stirring.

  • Reflux: Reflux the mixture for 3-5 hours.

    • Self-Validation: A distinct color change or precipitate formation indicates complexation.[1][2]

      • Cu(II): Green/Blue precipitate.[1][2]

      • Ni(II): Light Green/Turquoise precipitate.[1][2]

      • Co(II): Pink/Brown precipitate.[1][2]

  • Isolation: Filter the precipitate while hot (to remove unreacted starting materials). Wash with hot ethanol followed by diethyl ether.[1][2]

  • Drying: Dry the complex in a vacuum desiccator over

    
    .
    
Proposed Coordination Mode

The ligand coordinates through the deprotonated phenolic oxygen and the secondary amine nitrogen, forming a stable six-membered chelate ring.[1][2]

Coordination cluster_complex Chelation Ring (6-membered) Metal Metal Ion (M) (Cu, Ni, Co, Zn) O_Phenol Phenolic Oxygen (Deprotonated) O_Phenol->Metal Covalent Bond N_Amine Amine Nitrogen (Secondary) N_Amine->Metal Coordinate Bond LigandBackbone Ligand Backbone (Benzene Rings) LigandBackbone->O_Phenol LigandBackbone->N_Amine

Figure 2: Bidentate coordination mode of the ligand forming a chelate ring with the metal ion.[1]

Characterization & Data Interpretation

To validate the structure, compare the spectral data of the free ligand against the metal complexes.[1][2]

Infrared Spectroscopy (FT-IR)

The most critical diagnostic bands are the Phenolic O-H and the Amine N-H.[1][2]

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Interpretation
Phenolic O-H 3200-3400 (Broad)DisappearsIndicates deprotonation and coordination of Oxygen.[1][2]
Amine N-H 3150-3250 (Sharp)Shifted (-10 to -30)Indicates coordination of Nitrogen.[1][2]
C-O (Phenolic) ~1280Shifted (+10 to +20)Strengthening of C-O bond due to M-O donation.[1][2]
M-O N/A450-550New band confirming Metal-Oxygen bond.[1][2]
M-N N/A400-480New band confirming Metal-Nitrogen bond.[1][2]
1H NMR Spectroscopy (DMSO-d6)[2]
  • Phenolic -OH: A singlet at

    
     9.5-10.5 ppm in the free ligand will disappear  in the complex (for diamagnetic Zn/Ni complexes).[1][2]
    
  • Azomethine (-CH=N-): Absent. The absence of a singlet at

    
     8.0-9.0 ppm confirms the reduction of the Schiff base precursor.[1][2]
    
  • Methylene (-CH2-): Two distinct signals (singlets or multiplets) around

    
     3.8-4.2 ppm corresponding to the 
    
    
    
    protons.[1][2] These may shift downfield upon complexation due to the deshielding effect of the metal.[1][2]
Electronic Spectra (UV-Vis)[1][2]
  • Ligand: Shows

    
     and 
    
    
    
    transitions in the UV region (250-350 nm).[1][2]
  • Complexes: Exhibit d-d transitions in the visible region (400-800 nm).[1][2]

    • Cu(II): Broad band ~600-650 nm (

      
      ), indicative of distorted octahedral or square planar geometry.[1]
      
    • Ni(II): Bands at ~400 nm and ~600 nm, suggesting square planar or octahedral geometry depending on hydration.[1][2]

Applications & References

Biological Applications

The synthesized complexes are structurally analogous to established bioactive agents.[1][2]

  • Antimicrobial Activity: The chelation theory suggests that complexation reduces the polarity of the metal ion (via partial sharing of positive charge with donor groups), increasing lipophilicity.[1][2] This facilitates penetration through the lipid layer of bacterial membranes [1].[1][2]

  • Urease Inhibition: Hydroxamic acid and phenol-amine derivatives are potent urease inhibitors.[1][2] The 4-chloro substituent enhances the hydrophobic interaction with the enzyme active site active site [2].[1][2]

References
  • Shi, L., et al. (2007).[2] "Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde." European Journal of Medicinal Chemistry, 42(4), 558-564.[1][2] Link

  • Gürbüz, D., et al. (2012).[2] "Spectral Characterization and Antimicrobial Activity of Some Schiff Bases Derived from 4-Methyl-2-aminophenol." Journal of Chemistry. Link

  • BLD Pharm. (n.d.).[1][2] "Product Analysis: 4-Chloro-2-(((3-methoxybenzyl)amino)methyl)phenol." CAS: 1179651-53-6.[1][2][5][6] Link

  • Yousef, T. A., et al. (2013).[2] "Synthesis, characterization and biological activity of some transition metal complexes with Schiff base derived from 4-aminoantipyrine." Spectrochimica Acta Part A, 107, 263-273.[1][2] (Methodology Reference for Complexation).[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol synthesis

Technical Support Guide: Optimizing Yield for 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol Executive Summary & Reaction Overview This guide addresses the synthesis of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}pheno...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Yield for 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol

Executive Summary & Reaction Overview

This guide addresses the synthesis of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol via the reductive amination of 5-chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde) and 3-methoxybenzylamine .

While reductive amination is a standard transformation, the presence of the ortho-hydroxyl group on the benzaldehyde core introduces specific electronic and solubility challenges that can severely impact yield. This guide provides a self-validating protocol and troubleshooting logic to overcome common pitfalls such as incomplete imine formation, aldehyde reduction, and zwitterionic purification losses.

Reaction Scheme

The synthesis proceeds through the condensation of the aldehyde and amine to form a Schiff base (imine), followed by selective reduction to the secondary amine.[1][2]

ReactionPathway SM1 5-Chloro-2-hydroxybenzaldehyde Imine Schiff Base Intermediate (Yellow/Orange Solid) SM1->Imine DCM/MeOH -H2O Side1 Side Product: 5-Chloro-2-hydroxybenzyl alcohol SM1->Side1 Direct Reduction (If reductant added too early) SM2 3-Methoxybenzylamine SM2->Imine Product Target Product (Secondary Amine) Imine->Product Reduction (NaBH4 or STAB)

Figure 1: Reaction pathway highlighting the critical intermediate and potential side reaction.

Core Protocol: The "Stepwise" Method

For salicylaldehyde derivatives, a stepwise protocol is superior to one-pot methods. The ortho-hydroxyl group stabilizes the imine via intramolecular hydrogen bonding, often facilitating its isolation or ensuring complete formation before the reducing agent is introduced.

Recommended Reagents:

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)/MeOH mixture.

  • Reducing Agent: Sodium Borohydride (NaBH₄) for stepwise; Sodium Triacetoxyborohydride (STAB) for one-pot.

Optimized Workflow (Stepwise)
  • Imine Formation: Dissolve 5-chlorosalicylaldehyde (1.0 eq) and 3-methoxybenzylamine (1.05 eq) in MeOH (0.5 M). Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: The solution should turn bright yellow/orange (characteristic of salicylaldimines). Monitor by TLC (disappearance of aldehyde).[3]

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ (1.5 eq) portion-wise over 30 minutes.

    • Note: Gas evolution (H₂) will occur.

  • Quench & Workup: Stir for 1 hour at RT. Quench with dilute HCl (to pH ~6) to destroy excess hydride, then adjust to pH 8–9 with saturated NaHCO₃. Extract with EtOAc or DCM.[4]

Troubleshooting Guide (Q&A)

Category A: Low Conversion & Side Products[5]

Q1: I see a significant amount of "5-chloro-2-hydroxybenzyl alcohol" in my crude NMR. Why? Diagnosis: This is the primary side reaction caused by the reduction of unreacted aldehyde. Root Cause: The reducing agent was added before the imine formation was complete, or the equilibrium shifted back to the aldehyde due to water presence. Solution:

  • Switch to Stepwise: Ensure the aldehyde spot is gone on TLC before adding NaBH₄.

  • Dehydrating Agents: Add anhydrous MgSO₄ or Molecular Sieves (4Å) during the imine formation step to drive the equilibrium forward.

  • Reagent Selection: Use Sodium Triacetoxyborohydride (STAB).[5] It is less basic and reacts faster with imines than aldehydes, allowing for a "safer" one-pot procedure [1].

Q2: The reaction stalls, and I have unreacted amine left. Diagnosis: Incomplete condensation. Root Cause: Electronic deactivation. While 5-chlorosalicylaldehyde is reactive, the ortho-OH group can sometimes hinder nucleophilic attack via steric or electronic repulsion. Solution:

  • Catalysis: Add 1–5 mol% Acetic Acid (AcOH). This activates the carbonyl carbon and facilitates proton transfer.

  • Concentration: Run the reaction at a higher concentration (1.0 M) to favor bimolecular kinetics.

Category B: Purification & Isolation[4][5]

Q3: My product yield is low after extraction, but the reaction looked good on TLC. Diagnosis: Loss of product into the aqueous phase. Root Cause: The product is an aminophenol , which is zwitterionic.

  • At low pH (< 4), the amine is protonated (water-soluble).

  • At high pH (> 10), the phenol is deprotonated (water-soluble phenolate). Solution:

  • Isoelectric Extraction: You must adjust the aqueous layer to the product's isoelectric point (typically pH 7–8.5) before extraction. Use a phosphate buffer if necessary.

  • Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic amine.

Q4: The product is oiling out or difficult to crystallize. Solution:

  • HCl Salt Formation: Isolate the product as the hydrochloride salt. Treat the crude oil with 1M HCl in ether/dioxane. The salt is often a stable, crystalline solid that is easier to purify than the free base.

Diagnostic Flowchart

Use this logic tree to diagnose yield issues in real-time.

Troubleshooting Start Issue: Low Yield CheckTLC Check TLC/NMR of Crude Start->CheckTLC Alcohol Benzyl Alcohol Present? CheckTLC->Alcohol Yes SM_Aldehyde Unreacted Aldehyde? CheckTLC->SM_Aldehyde Yes CleanCrude Crude looks clean but mass is low? CheckTLC->CleanCrude Yes Action_Alcohol CAUSE: Premature Reduction FIX: Increase imine formation time or use STAB. Alcohol->Action_Alcohol Action_SM CAUSE: Equilibrium issue FIX: Add MgSO4 or AcOH. SM_Aldehyde->Action_SM Action_Workup CAUSE: pH during extraction FIX: Adjust aq. phase to pH 8 (Isoelectric point). CleanCrude->Action_Workup

Figure 2: Troubleshooting logic for reductive amination yield issues.

Comparative Data: Solvent & Reagent Effects

The following table summarizes the impact of different conditions on the reductive amination of salicylaldehyde derivatives.

VariableConditionEffect on YieldRecommendation
Reducing Agent NaBH₄ High (if stepwise)Best for Stepwise. Cheap, effective, but non-selective (reduces aldehydes).
NaBH(OAc)₃ (STAB) High (One-pot)Best for One-Pot. Selectively reduces imines in presence of aldehydes [1].
NaBH₃CN Moderate/HighEffective but toxic (cyanide risk). Requires pH 6 control [2].
Solvent Methanol HighExcellent solubility for imines; protic nature assists proton transfer.
DCM ModerateGood for solubility but slower reaction rates than MeOH.
THF Low/ModerateOften requires Lewis acid additives (e.g., Ti(OiPr)₄) to push conversion.
Additive Acetic Acid Increases RateEssential for unreactive amines or STAB protocols.
MgSO₄ Increases Conv.Physically removes water, driving imine equilibrium.[5]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[9] The Cyanohydridoborate Anion as a Selective Reducing Agent.[5][7][9] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol

Executive Summary You are dealing with 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol , a molecule belonging to the class of phenolic benzylamines. The Core Challenge: This molecule is amphoteric (zwitterionic potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are dealing with 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol , a molecule belonging to the class of phenolic benzylamines.

The Core Challenge: This molecule is amphoteric (zwitterionic potential). It contains a basic secondary amine (pKa ~9–10) and an acidic phenolic proton (pKa ~9.4). Standard "acid-base" workups often fail because the product can solubilize in both high pH (as a phenolate anion) and low pH (as an ammonium cation) aqueous phases, leading to massive yield loss or inseparable emulsions.

This guide provides three targeted protocols to resolve specific impurity profiles, moving beyond generic "column chromatography" advice.

Part 1: The "pH-Switch" Extraction Protocol

Best for: Removing unreacted amine (3-methoxybenzylamine) and non-basic impurities.

Theory: By exploiting the acidity of the phenol, we can separate the product from the starting amine. At pH > 12, the product exists as a water-soluble phenolate , while the starting amine (3-methoxybenzylamine) is a neutral organic species.

Step-by-Step Methodology
  • Dissolution (Acid Phase):

    • Dissolve the crude residue in 1M HCl (approx. 10 mL/g).

    • Checkpoint: Ensure pH < 2. The product is now an ammonium salt (

      
      ).
      
    • Wash 1: Extract with Ethyl Acetate (EtOAc) .

    • Result: Discard organic layer. This removes non-basic impurities (dimers, neutral aldehydes).

  • The "Hyper-Basic" Wash (Critical Step):

    • Basify the aqueous layer carefully with 2M NaOH until pH 12–13 .

    • Mechanism:[1][2][3] The product converts to its sodium phenolate form (Water Soluble). The impurity (3-methoxybenzylamine) becomes a free base (Water Insoluble).

    • Wash 2: Extract the aqueous layer with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .

    • Result:Discard this organic layer. It contains the unreacted starting amine.

  • Product Recovery (Isoelectric Precipitation):

    • Neutralize the aqueous layer with 1M HCl dropwise.

    • Target: Adjust pH to 8.5 – 9.0 .

    • Observation: The product is now in its neutral/zwitterionic form and least soluble in water. It should precipitate or oil out.

    • Extraction: Extract 3x with DCM or EtOAc .

    • Dry over

      
      , filter, and concentrate.
      
Visualizing the pH-Switch Logic

pH_Switch_Logic Start Crude Mixture (Product + Amine Impurity) AcidStep Add 1M HCl (pH < 2) Start->AcidStep AcidState Aqueous Layer: Product (Cation) Impurity (Cation) AcidStep->AcidState Protonation BaseStep Add NaOH (pH > 12) AcidState->BaseStep BaseState Aqueous Layer: Product (Phenolate Anion) Impurity (Neutral) BaseStep->BaseState Phenol Deprotonation WashStep Wash with DCM BaseState->WashStep Separation Separation Event WashStep->Separation OrgLayer Organic Layer: Contains Impurity (Discard) Separation->OrgLayer Neutral Amine AqLayer Aqueous Layer: Contains Product (Retain) Separation->AqLayer Anionic Product FinalStep Adjust pH to 8.5 Extract Product AqLayer->FinalStep

Caption: Separation logic exploiting the phenolic acidity of the product versus the non-acidic starting amine.

Part 2: Scavenging Resins (Chemo-Selective)

Best for: High-value samples (<5g) with unreacted aldehyde (5-chloro-2-hydroxybenzaldehyde).

Theory: If the impurity is the starting aldehyde, acid-base extraction is difficult because the aldehyde is also a phenol (pKa ~7-8). Use a Solid-Supported Amine (Scavenger Resin) to covalently bind the aldehyde.

Protocol:

  • Dissolve crude product in DCM or THF .

  • Add Tris(2-aminoethyl)amine polystyrene resin (or similar primary amine resin) [1].

    • Loading: Calculate 3 equivalents of resin relative to the estimated aldehyde impurity.

  • Agitate gently at room temperature for 2–4 hours.

    • Mechanism:[1][2][3] Resin-NH2 + Impurity-CHO

      
       Resin-Imine (Solid).
      
  • Filter the mixture through a fritted funnel.

  • Concentrate the filtrate. The aldehyde stays on the filter.

Part 3: Hydrochloride Salt Crystallization

Best for: Final polishing to >98% purity.

Theory: Amorphous free bases often trap impurities. Converting the secondary amine to a crystalline hydrochloride salt expels impurities from the crystal lattice.

Protocol:

  • Dissolve 1g of semi-pure free base in 5 mL Ethanol (absolute) .

  • Cool to 0°C in an ice bath.

  • Add 1.1 eq of HCl (2M in Diethyl Ether) dropwise.

    • Warning: Do not use aqueous HCl; water prevents crystallization.

  • Add Diethyl Ether or Heptane slowly until turbidity persists.

  • Scratch the flask wall to induce nucleation.

  • Filter the white precipitate and wash with cold ether.

Troubleshooting & FAQs

Q1: My product is stuck in the aqueous layer during extraction.

Diagnosis: You likely fell into the "Amphoteric Trap."

  • Cause: At pH 14, the phenol is ionized (anion). At pH 1, the amine is ionized (cation).

  • Fix: You must adjust the pH to the Isoelectric Point (approx pH 8.5–9.0). Use a pH meter, not just litmus paper. At this pH, the molecule is neutral (or zwitterionic with net zero charge) and will extract into DCM.

Q2: The product turned pink/brown upon drying.

Diagnosis: Oxidation (Quinone formation).

  • Cause: Electron-rich phenols are susceptible to oxidation by air, especially when wet and basic.

  • Fix:

    • Perform all drying steps under Nitrogen/Argon.

    • Add a trace of Sodium Metabisulfite during the initial aqueous wash to scavenge oxidants.

    • Store the final product as the HCl salt , which is significantly more stable than the free base.

Q3: I see a "double spot" on TLC that merges with acid.

Diagnosis: Free base vs. Salt equilibrium on Silica.

  • Cause: The acidic silica gel protonates the amine, causing streaking or separation into free-base/salt spots.

  • Fix: Pre-treat your TLC plate or Column Silica with 1% Triethylamine (TEA) in the mobile phase. This neutralizes the silica acid sites and ensures the amine moves as a single band [2].

Summary of Impurity Removal Strategies

Impurity TypeChemical NatureRecommended Removal Method
3-Methoxybenzylamine Basic (Primary Amine)pH-Switch Extraction (Wash basic aq. layer with organic)
5-Cl-2-OH-Benzaldehyde Acidic (Phenol + Aldehyde)Scavenger Resin (Amine-functionalized) or Bisulfite wash
Imine Intermediate Labile (Schiff Base)Hydrolysis: Stir in 1M HCl for 30 mins, then perform extraction.
Bis-Alkylated Dimer Non-Polar / Tertiary AmineChromatography: Elute with Hexane/EtOAc (moves much faster than product).

References

  • Sigma-Aldrich. Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions.

  • Master Organic Chemistry. Reductive Amination: Mechanism and Practical Guide.

  • PubChem. 4-Chlorophenol (Acidity and Properties).[4]

  • Journal of Organic Chemistry. Sodium Triacetoxyborohydride: A General Reducing Agent for Reductive Amination.

Sources

Troubleshooting

Optimizing pH conditions for 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol stability

The following Technical Support Guide is designed for researchers working with 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol . This guide synthesizes organic chemistry principles with practical handling protocols to...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol . This guide synthesizes organic chemistry principles with practical handling protocols to ensure experimental reproducibility.

Subject: Optimizing pH Conditions for 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol

Executive Summary: The "Stability Sweet Spot"

For researchers aiming to maximize the shelf-life and experimental consistency of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol, the critical control parameter is pH .

  • Optimal pH Range: 4.5 – 6.0

  • Storage State: Hydrochloride salt (solid) or acidic buffer (solution).

  • Critical Risk: pH > 8.0 triggers rapid oxidative degradation via phenolate formation.

This compound contains two competing functional groups: a phenolic hydroxyl (acidic) and a secondary amine (basic). Stability is dictated by the ionization state of these groups.

Technical Deep Dive: The Mechanism of Instability

To troubleshoot effectively, you must understand why the compound degrades. The degradation is not random; it follows a predictable chemical pathway driven by protonation states.

The pKa Landscape (Estimated)
  • Secondary Amine (

    
    ):  Protonated (
    
    
    
    ) at neutral/acidic pH.
  • Chlorophenol (

    
    ):  The chlorine substituent is electron-withdrawing, making this phenol more acidic than unsubstituted phenol (
    
    
    
    ).
Degradation Pathways[1]
  • Oxidative Quinone Formation (High pH): At pH > 8.0, the phenol deprotonates to form a phenolate anion . This anion is electron-rich and highly susceptible to oxidation by dissolved oxygen. It rapidly converts into a quinone-imine species, typically observed as a solution turning pink or brown.

  • Solubility Crash (Neutral pH): At pH ~7.0–7.5, the molecule exists largely as a neutral zwitterion (Amine+, Phenolate-). This net-neutral state often has the lowest aqueous solubility, leading to "silent precipitation" where the compound crashes out of solution during assays.

Pathway Visualization

The following diagram illustrates the ionization states and the "Danger Zone" for oxidation.

StabilityPathway Acidic Acidic State (pH < 6) [Amine+, Phenol] STABLE & SOLUBLE Neutral Neutral/Zwitterion (pH 7-8) [Amine+, Phenolate-] SOLUBILITY RISK Acidic->Neutral Deprotonation (OH) Neutral->Acidic Protonation (H+) Basic Basic State (pH > 9) [Amine, Phenolate-] UNSTABLE Neutral->Basic Deprotonation (NH) Quinone Oxidized Quinone (Pink/Brown Product) IRREVERSIBLE Basic->Quinone O2 Oxidation

Caption: Figure 1. pH-dependent ionization states. The green zone represents the stable cationic form. The red dashed line indicates the irreversible oxidation pathway active under alkaline conditions.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this protocol for long-term storage or standard curve preparation.

Reagents:

  • Compound (Solid)[1]

  • DMSO (Dimethyl sulfoxide), Anhydrous

  • 10 mM HCl (aqueous)

Step-by-Step:

  • Dissolution: Dissolve the solid compound in 100% DMSO to a concentration of 10–50 mM. DMSO prevents hydrolysis and limits oxygen solubility compared to water.

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C .

    • Note: If aqueous dilution is absolutely necessary for storage, use 10 mM HCl or Acetate Buffer (pH 5.0) . Never store in PBS (pH 7.4) for >24 hours.

Protocol B: Assay Buffer Optimization

Use this when running biological assays (e.g., IC50 determination).

Challenge: Most biological assays require pH 7.4, but your compound is unstable there. Solution: "Just-in-Time" Dilution.

  • Prepare your assay buffer (e.g., HEPES or PBS, pH 7.4).

  • Degas the buffer using vacuum sonication or argon sparging for 10 minutes. Removing oxygen significantly slows the phenolate oxidation.

  • Add the compound from the DMSO stock immediately prior to the experiment start.

  • Limit Run Time: Ensure the assay readout occurs within 4–6 hours. If a 24-hour incubation is required, add an antioxidant like Ascorbic Acid (100 µM) or DTT to the buffer to scavenge oxidants.

Troubleshooting & FAQs

Q1: My solution turned pink/brown after 2 hours. Is it still usable?

Answer: No. The color change indicates the formation of quinoid oxidation products. This is irreversible.

  • Root Cause: The pH was likely too high (>7.5) or the buffer contained dissolved oxygen.

  • Fix: Discard the solution. For the next run, lower the pH to 6.0 if the assay permits, or add 1 mM DTT/EDTA to prevent metal-catalyzed oxidation.

Q2: I see fine particles floating in my pH 7.4 PBS buffer.

Answer: You are experiencing Isoelectric Precipitation . At pH 7.4, the compound is near its isoelectric point (zwitterion), where water solubility is lowest.

  • Fix: Increase the DMSO concentration in your final buffer to 1–5% (if tolerated by cells/proteins) or switch to a slightly more acidic buffer (pH 6.5) to ensure the amine remains fully protonated and soluble.

Q3: Can I use this compound in cell culture media (DMEM/RPMI)?

Answer: Yes, but with caveats. Cell media contains bicarbonate (pH ~7.4) and is oxygenated.[2]

  • Protocol: Add the compound to the media immediately before treating cells. Do not pre-incubate the compound in media at 37°C without cells, as it will degrade.

  • Control: Always run a "Vehicle + Compound" control without cells to subtract background signal caused by compound degradation/color change.

Q4: How does the "3-methoxy" group affect stability?

Answer: The methoxy group is electron-donating. While it doesn't directly participate in the primary oxidation mechanism, it makes the benzyl ring slightly more electron-rich. However, the chlorine on the phenol ring is the dominant stabilizer. If you were using a non-chlorinated analog, oxidation would happen even faster. The chlorine atom pulls electron density away from the oxygen, slightly lowering the pKa but also making the radical intermediate less stable, which is generally beneficial for shelf-life compared to pure aminophenols.

Summary Data Table

ParameterConditionOutcomeRecommendation
Storage Solvent 100% DMSOHigh StabilityPreferred
Storage Solvent PBS (pH 7.4)Low Stability (<24h)Avoid
Storage Solvent 10 mM HClModerate StabilityAcceptable for short term
Assay Buffer pH 4.0 – 6.0Stable & SolubleUse if assay allows
Assay Buffer pH 7.0 – 8.0Precipitation RiskAdd carrier (BSA) or DMSO
Assay Buffer pH > 8.5Rapid OxidationStrictly Avoid

References

  • Electrochemical Oxidation of Chlorinated Phenols. Source: Department of Science Service (DSS). This foundational text details the pH-dependent oxidation potentials of chlorophenols, confirming that phenolate forms (high pH) oxidize at significantly lower potentials than neutral phenols.[3] URL:[Link]

  • Stability of Secondary Benzylamines. Source: Organic Chemistry Portal. Provides mechanistic insight into the stability of the benzylamine linker and its resistance to hydrolysis compared to imines, supporting the stability of the "amine-methyl" linkage in acidic conditions. URL:[Link]

  • Oxidation of Phenol and Chlorophenols by Manganate(VI) Ion. Source: Canadian Journal of Chemistry.[4] Confirms the kinetics of phenol oxidation are inversely dependent on acid concentration (i.e., acid stabilizes the phenol against oxidation). URL:[Link]

  • Amended Safety Assessment of 4-Chloro-2-Aminophenol. Source: Cosmetic Ingredient Review (CIR). Provides analog data on the stability and handling of 4-chloro-2-aminophenol derivatives, highlighting their sensitivity to oxidative coupling in hair dye formulations (high pH). URL:[Link]

Sources

Optimization

Technical Support Guide: Minimizing Side Reactions in 5-Chlorosalicylaldehyde Amination

Executive Summary & Core Challenge The reductive amination of 5-chlorosalicylaldehyde (5-CSA) presents a unique challenge compared to standard benzaldehydes due to the "Ortho-Hydroxyl Effect." The phenolic hydroxyl group...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The reductive amination of 5-chlorosalicylaldehyde (5-CSA) presents a unique challenge compared to standard benzaldehydes due to the "Ortho-Hydroxyl Effect."

The phenolic hydroxyl group at the ortho position forms a strong intramolecular hydrogen bond with the imine nitrogen (see Diagram 1). While this stabilizes the Schiff base intermediate, it can kinetically hinder the reduction step or shift the equilibrium toward the enol-imine tautomer, often requiring tailored conditions to prevent the formation of the primary side product: 5-chlorosalicyl alcohol (via direct reduction of the aldehyde).

This guide provides a self-validating protocol designed to maximize chemoselectivity and minimize side reactions.

Reaction Mechanism & Critical Control Points[1]

To troubleshoot effectively, one must visualize the competition between the desired pathway and the side reactions.

Diagram 1: Reaction Pathway & Competitive Landscapes

ReactionPathway cluster_mechanism The 'Salicyl' Trap Start 5-Chlorosalicylaldehyde (5-CSA) + Amine Imine Schiff Base (Imine) (Stabilized by H-Bond) Start->Imine -H2O (Equilibrium) Alcohol Side Product A: 5-Chlorosalicyl Alcohol Start->Alcohol Direct Reduction (If hydride added too early) Imine->Start +H2O (Hydrolysis) Product Target Amine (Secondary) Imine->Product Reduction (STAB/NaBH4) BisAmine Side Product B: Tertiary Amine (Over-alkylation) Product->BisAmine + Aldehyde + Reduction (If 1° amine used) Hydrolysis Reverted Starting Material

Figure 1: The reaction landscape showing the critical competition between imine formation, hydrolysis, and direct aldehyde reduction.

Optimized Experimental Protocol

This protocol uses a Stepwise Indirect Method rather than a "dump-and-stir" approach. This is the single most effective way to eliminate alcohol byproducts.

Phase A: Imine Formation (The Equilibrium Shift)

Objective: Drive conversion of 5-CSA to the imine before introducing any reducing agent.

  • Solvent Selection: Use Methanol (MeOH) or Ethanol (EtOH) . Protic solvents facilitate proton transfer required for imine formation.

    • Note: If solubility is an issue, use 1,2-Dichloroethane (DCE).[1]

  • Dehydration: Add activated 3Å or 4Å Molecular Sieves (100 mg/mmol) to the reaction vessel.

    • Why? Removing water prevents the reverse reaction (hydrolysis).

  • Catalysis: Add 1-5 mol% Acetic Acid .

    • Why? The phenolic proton is acidic, but mild acid catalysis helps protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine.[2]

  • Process Check: Stir for 2–4 hours at room temperature (or reflux for 1 hour if the amine is sterically hindered).

    • Validation: Take an aliquot for 1H-NMR. Look for the disappearance of the aldehyde proton (~9.8 ppm) and appearance of the imine proton (~8.5 ppm). Do not proceed until aldehyde is <5%.

Phase B: Reduction (The Selectivity Step)

Objective: Reduce the C=N bond without touching the aromatic ring or chlorine substituent.

  • Reagent Choice:

    • Preferred: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)₃].[3][4][5]

    • Alternative: Sodium Borohydride (NaBH₄).[2][4][5][6][7]

  • Execution:

    • If using STAB: Add 1.5 equivalents directly to the reaction mixture (if in DCE/THF). If in MeOH, STAB can undergo solvolysis; it is better to swap solvent to DCE or use excess reagent.

    • If using NaBH₄: Cool the mixture to 0°C before addition. Add slowly.

  • Reaction Time: Stir for 2–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

Troubleshooting Guide (FAQ)

Issue 1: High levels of 5-chlorosalicyl alcohol (Side Product A)

Diagnosis: The reducing agent reduced the aldehyde before it could react with the amine. Solution:

  • Switch to Stepwise: Ensure the imine is fully formed (check via TLC/NMR) before adding the hydride.

  • Change Hydride: Switch from NaBH₄ to STAB . STAB is less basic and reacts much faster with imines than with aldehydes (chemoselectivity).

Issue 2: Low Conversion / Starting Material Remains

Diagnosis: The "Salicyl" intramolecular H-bond is stabilizing the starting material or the imine is hydrolyzing back to aldehyde during workup. Solution:

  • Force Equilibrium: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] .

    • Protocol: Mix Amine + Aldehyde + 1.0 eq Ti(OiPr)₄ (neat or in THF). Stir 1 hr. Dilute with MeOH and add NaBH₄.[6][8] The Ti acts as a Lewis acid and water scavenger.

  • Workup pH: Ensure the quench is not too acidic. Hydrolysis of the product amine is unlikely, but hydrolysis of unreduced imine is rapid.

Issue 3: Product is stuck in the aqueous layer during extraction

Diagnosis: The product is a zwitterion (phenolic -OH and amine -NH). At neutral pH, it may exist as a salt. Solution:

  • pH Adjustment: The isoelectric point is critical. Adjust the aqueous layer pH to ~9-10 (using Na₂CO₃) to ensure the amine is deprotonated (neutral) and the phenol is likely protonated or mono-anionic depending on pKa.

  • Solvent: Use DCM/Isopropanol (3:1) for extraction, as simple ether/ethyl acetate may not be polar enough.

Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting Start Start: Analyze Crude Mixture (LCMS / NMR) Check1 Is 5-Chlorosalicyl Alcohol present? Start->Check1 YesAlcohol YES: Direct Reduction Occurred Check1->YesAlcohol NoAlcohol NO Check1->NoAlcohol FixAlcohol Action: Switch to 2-step method. Ensure 100% Imine formation before hydride addition. YesAlcohol->FixAlcohol Check2 Is conversion low? (Aldehyde remains) NoAlcohol->Check2 YesLow YES: Equilibrium Issue Check2->YesLow NoLow NO: Good Conversion Check2->NoLow FixLow Action: Add Molecular Sieves or Ti(OiPr)4 to drive water removal. YesLow->FixLow Check3 Is Bis-alkylation present? (Tertiary Amine) NoLow->Check3 YesBis YES: Over-reaction Check3->YesBis FixBis Action: Use excess Amine (1.5 - 2.0 eq) or dilute reaction mixture. YesBis->FixBis

Figure 2: Logic flow for diagnosing crude reaction mixtures.

Summary of Key Parameters

ParameterRecommendationMechanistic Reason
Hydride Source NaBH(OAc)₃ (STAB) Kinetic preference for imines over aldehydes; tolerates acid catalysis.
Solvent DCE or MeOH DCE is ideal for STAB; MeOH is faster for imine formation but consumes STAB slowly.
Temperature 0°C to RT Higher temps increase polymerization risks; 0°C improves selectivity.
Additives Ti(OiPr)₄ or Mol.[9] Sieves Overcomes the "Salicyl" stabilization effect by removing water irreversibly.
Atmosphere Argon/Nitrogen Prevents oxidation of the amine starting material (though 5-CSA is stable).

References

  • Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination." Journal of the Chemical Society, Perkin Transactions 1.

  • Vargas, R., et al. (2025). "Structures of 5-chlorosalicylaldehyde-based Schiff bases." ResearchGate.

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents."

Sources

Troubleshooting

Purification strategies for 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol hydrochloride salts

Technical Support Center: Purification of Phenolic Amine HCl Salts Subject: 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol Hydrochloride Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Advanced Process Development) Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Phenolic Amine HCl Salts Subject: 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol Hydrochloride Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Advanced Process Development)

Executive Summary

You are dealing with a lipophilic, amphoteric secondary amine . The presence of the phenolic hydroxyl group (


) and the secondary amine (

) creates a unique purification challenge. The hydrochloride salt form stabilizes the amine but can induce hygroscopicity and susceptibility to oxidation (pinking/browning) due to the electron-rich phenol ring.

This guide prioritizes crystallization over chromatography to ensure scalability and removal of structural isomers or over-alkylated byproducts common in reductive amination.

Module 1: Diagnostic & Solvent Strategy

Before attempting purification, characterize your crude material.[1] The success of crystallization depends heavily on the "Goldilocks" zone of solubility—high solubility in the "good" solvent at hot temperatures, and near-zero solubility in the "anti-solvent" at cold temperatures.

Solvent Selection Matrix
Solvent RoleRecommended SolventsTechnical Rationale
Dissolution (Good) Isopropanol (IPA) , Ethanol (EtOH), Methanol (MeOH)The polar hydroxyl group requires protic solvents. IPA is preferred over MeOH to reduce solubility yield losses.
Anti-Solvent (Bad) Ethyl Acetate (EtOAc) , MTBE, Diethyl EtherThese dissolve non-polar impurities (unreacted benzyl chloride/aldehyde) but precipitate the ionic HCl salt.
Wash Solvent Cold EtOAc or 10% IPA in HeptaneRemoves surface mother liquor without redissolving the salt.
Avoid Water, DCM (Dichloromethane)Water risks forming hydrates/oils. DCM often solubilizes the salt too well, preventing crystallization.

Module 2: Purification Protocols

Protocol A: The "Standard" Recrystallization (IPA/EtOAc System)

Best for: Crude solids with >85% purity.

  • Dissolution: Place crude HCl salt in a flask. Add Isopropanol (IPA) dropwise while heating to 70°C (oil bath). Add just enough IPA to dissolve the solid.

    • Tip: If the solution is dark/colored, add activated charcoal (5 wt%), stir for 10 min, and hot-filter through Celite.

  • Anti-Solvent Addition: Remove from heat. While still hot, slowly add Ethyl Acetate (EtOAc) until a faint turbidity (cloudiness) persists.

  • Re-dissolution: Add 1-2 drops of IPA to clear the turbidity.

  • Nucleation: Allow the solution to cool slowly to room temperature (RT). Do not disturb.

    • Troubleshooting: If oiling out occurs, scratch the glass wall with a spatula to induce nucleation.

  • Deep Cooling: Once solids appear at RT, move to a fridge (4°C) or freezer (-20°C) for 4 hours.

  • Filtration: Filter the white crystals. Wash with cold EtOAc. Dry in a vacuum oven at 40°C over

    
    .
    
Protocol B: The "Rescue" (Acid-Base Extraction)

Best for: Sticky oils, dark tars, or mixtures containing unreacted aldehyde/amine.

Because your molecule is amphoteric, you can "switch" its solubility to wash away impurities.

  • Free Base Liberation: Dissolve the crude salt/oil in EtOAc. Add saturated

    
     (aq). Shake until gas evolution stops.
    
    • Note: Do not use NaOH; high pH (>12) will deprotonate the phenol, making the product water-soluble (phenolate). Keep pH

      
       8-9.
      
  • Organic Wash: Separate the organic layer (contains free base). Wash with water (

    
    ) to remove inorganic salts.
    
  • Salt Formation (Anhydrous):

    • Dry organic layer over

      
      .[1][2][3] Filter.
      
    • Cool to 0°C.[3]

    • Add 4M HCl in Dioxane or bubble dry HCl gas. The product should precipitate immediately as a white solid.

  • Isolation: Filter and wash with dry ether/MTBE.

Module 3: Process Logic Visualization

Workflow: Salt Formation & Crystallization

This diagram illustrates the critical decision points to prevent "oiling out" (phase separation without ordering).

SaltPurification Start Crude Free Base (Oil/Solid) Dissolve Dissolve in EtOAc (Dry, 0°C) Start->Dissolve AcidAdd Add HCl Source (Gas or Dioxane Soln) Dissolve->AcidAdd CheckState Observe State AcidAdd->CheckState Precipitate White Precipitate Forms CheckState->Precipitate Ideal Oil Oiling Out (Sticky Gum) CheckState->Oil Common Issue Filter Filtration & MTBE Wash Precipitate->Filter FixOil Add IPA dropwise Heat to reflux Oil->FixOil CoolSlow Slow Cool to RT Seed Crystal FixOil->CoolSlow CoolSlow->Precipitate Final Pure HCl Salt Filter->Final

Caption: Decision tree for converting the free base amine to the HCl salt, addressing the common "oiling out" phenomenon.

Impurity Fate Mapping

Understanding where your impurities go is vital for troubleshooting.

ImpurityMap Crude Crude Mixture Product Aldehyde Tertiary Amine Inorganic Salts Step1 Acid/Base Wash (NaHCO3 / EtOAc) Crude->Step1 Aqueous Aqueous Step1->Aqueous Partition Organic Organic Layer Free Base Product Neutral Organics Step1->Organic Partition Step2 HCl Crystallization Organic->Step2 MotherLiq Mother Liquor Unreacted Aldehyde Over-alkylated byproducts Step2->MotherLiq Remains Soluble Crystal Crystalline Product Target Secondary Amine HCl Step2->Crystal Precipitates

Caption: Separation logic showing how pH manipulation and selective crystallization remove specific impurity classes.

Frequently Asked Questions (Troubleshooting)

Q1: My product turns pink/brown upon drying. Is it decomposing?

  • Diagnosis: This is typical phenol oxidation , likely forming quinones.[4]

  • Fix:

    • Perform all recrystallizations under an inert atmosphere (

      
       or Ar).
      
    • Add a small amount of Sodium Metabisulfite during the aqueous workup of the free base to scavenge oxidants.

    • Store the final salt in an amber vial away from light.

Q2: The solid is extremely hygroscopic and becomes sticky on the funnel.

  • Diagnosis: HCl salts of secondary amines are prone to absorbing atmospheric moisture.

  • Fix:

    • Minimize exposure time.[1][5] Use a nitrogen blanket over the Buchner funnel during filtration.

    • Switch the counter-ion. If HCl is too hygroscopic, try forming the Fumarate or Tartrate salt. These organic salts are often non-hygroscopic and crystalline, though they change the molecular weight.

Q3: I have a persistent "oil" that refuses to crystallize.

  • Diagnosis: Likely trapped solvent or impurities lowering the melting point.

  • Fix: The "Trituration" Method.

    • Decant the supernatant solvent.

    • Add dry Diethyl Ether or Pentane to the oil.

    • Sonicate vigorously for 15 minutes. The mechanical energy often forces the oil to solidify into a powder.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Purification of Amines and Phenols.
  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.
  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[6] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative guide on handling hygroscopic salts).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral interpretation of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol

Technical Assessment: Structural Validation of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol via 1H NMR Executive Summary & Application Scope Product Identity: 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Structural Validation of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol via 1H NMR

Executive Summary & Application Scope

Product Identity: 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol Molecular Formula: C15H16ClNO2 Molecular Weight: 277.75 g/mol

This guide serves as a definitive technical reference for the structural validation of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol . As a secondary amine derivative synthesized via reductive amination, this compound presents specific spectral challenges, particularly in distinguishing it from its aldehyde precursor (4-chloro-2-hydroxybenzaldehyde) and potential regioisomers.

Comparison Objective: Unlike standard "product vs. product" comparisons, this guide compares the Target Product against Critical Impurities (Precursors) and Regioisomers to ensure high-fidelity structural confirmation in drug discovery workflows.

Strategic Methodology: The Validation Protocol

To ensure scientific integrity, we do not rely on simple peak matching. We utilize a Causality-Driven Assignment Protocol .

Solvent Selection Strategy
  • Primary Solvent: DMSO-d6 .

    • Why? Phenolic protons (-OH) and amine protons (-NH-) are exchangeable. In CDCl3, these often broaden into the baseline or disappear. DMSO-d6 stabilizes these protons via hydrogen bonding, allowing for integration and confirmation of the "phenol" moiety.

  • Secondary Solvent: Methanol-d4 (MeOD) .

    • Why? Used only if distinguishing the benzylic methylene protons is difficult. MeOD collapses all exchangeable protons, simplifying the aromatic region.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Dissolution: Add 0.6 mL DMSO-d6.

  • Filtration: If the solution is cloudy (indicating inorganic salts from the reduction step), filter through a glass wool plug. Suspended solids cause magnetic susceptibility distortion, broadening lines.

1H NMR Spectral Interpretation (DMSO-d6)

The "Fingerprint" Region (Aliphatic & Heteroatom)

This region provides the primary evidence of successful reductive amination.

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentComparison Logic (vs. Alternatives)
10.0 - 11.0 Broad Singlet1HPhenolic -OH Critical: If absent, the phenol ring may be alkylated (impurity).
3.85 - 3.95 Singlet2HAr-CH₂-N (Phenol side)Differentiation: The precursor aldehyde has a signal at ~10.2 ppm. The appearance of this CH₂ confirms reduction.
3.70 - 3.80 Singlet2HN-CH₂-Ar (Benzyl side)Distinct from the phenol-side methylene. May overlap slightly depending on concentration.
3.74 Singlet3H-OCH₃ Fidelity Check: Confirms the presence of the 3-methoxybenzyl fragment.[1]
3.0 - 4.5 Broad1H-NH- Highly variable. Often overlaps with water peak in DMSO (~3.33 ppm).
The Aromatic Region (6.5 – 7.5 ppm)

This region validates the substitution pattern, ruling out regioisomers (e.g., 5-chloro vs. 4-chloro).

  • Fragment A: 4-Chloro-2-substituted Phenol Ring

    • H-3 (δ 7.15, d, J2.5 Hz): Meta to the OH, ortho to the alkyl group. Shows small meta-coupling.

    • H-5 (δ 7.20, dd, J8.5, 2.5 Hz): Ortho to Cl, meta to OH. Shows coupling to H-6 (strong) and H-3 (weak).

    • H-6 (δ 6.85, d, J8.5 Hz): Ortho to the OH group. Upfield due to electron-donating OH.

  • Fragment B: 3-Methoxybenzyl Ring

    • H-2' (δ ~6.95, s): Isolated between the alkyl and methoxy groups.

    • H-5' (δ ~7.25, t): The "triplet-like" pseudo-triplet typical of meta-substitution.

    • H-4' & H-6' (δ ~6.8 - 7.0, m): Ortho to the methoxy group.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target molecule with its most likely analytical "competitors"—the starting materials and potential isomers.

FeatureTarget Product Alternative 1: Precursor (Aldehyde) Alternative 2: Regioisomer (5-Chloro)
Key Indicator 2x Methylene Singlets (~3.8 ppm)Aldehyde Proton (~10.2 ppm)Coupling Pattern (Phenol Ring)
Validation Status PASS FAIL (Incomplete Reaction)FAIL (Wrong Starting Material)
Mechanism Reductive Amination CompleteUnreacted CarbonylCl is meta to OH (not para)
Spectral Sign No signal > 10 ppm (except OH)Sharp singlet > 10 ppmH-6 becomes a singlet (isolated)

Visualization of Structural Logic

The following diagrams illustrate the synthesis flow and the decision logic for assigning the spectrum.

Diagram 1: Synthesis & Proton Tracking

Tracks the transformation of the aldehyde proton into the methylene protons.

SynthesisFlow Aldehyde Precursor A 4-Cl-2-OH-Benzaldehyde (CHO @ 10.2 ppm) Imine Intermediate Imine Species (CH=N @ 8.5 ppm) Aldehyde->Imine Condensation (-H2O) Amine Precursor B 3-Methoxybenzylamine (NH2 @ 1.5-2.0 ppm) Amine->Imine Product TARGET PRODUCT Secondary Amine (CH2-NH-CH2 @ 3.7-3.9 ppm) Imine->Product Reduction (+H2)

Caption: Proton tracking from Precursors (Red/Yellow) through Imine intermediate to Final Product (Green).

Diagram 2: Spectral Assignment Decision Tree

A self-validating logic flow for researchers to confirm identity.

AssignmentLogic Start Start Spectral Analysis CheckAldehyde Peak at > 10.0 ppm? (Sharp Singlet) Start->CheckAldehyde Impurity FAIL: Unreacted Aldehyde CheckAldehyde->Impurity Yes CheckMethylene Two Singlets at 3.7 - 4.0 ppm? CheckAldehyde->CheckMethylene No (Only Broad OH) CheckCoupling Aromatic Coupling: Is H-6 a Doublet (J~8.5)? CheckMethylene->CheckCoupling Yes (Integrals match) Isomer FAIL: Likely 5-Cl Isomer (H-6 would be Singlet) CheckCoupling->Isomer No Confirm CONFIRMED IDENTITY 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol CheckCoupling->Confirm Yes

Caption: Logical workflow for distinguishing the target product from impurities and regioisomers.

Detailed Experimental Protocol (Synthesis & Analysis)

To generate the sample for this analysis, the following standard reductive amination protocol is referenced.

  • Imine Formation:

    • Combine 4-chloro-2-hydroxybenzaldehyde (1.0 eq) and 3-methoxybenzylamine (1.0 eq) in Methanol.

    • Stir at Room Temperature (RT) for 2 hours. Monitor: Disappearance of solid aldehyde.

  • Reduction:

    • Cool to 0°C. Add Sodium Borohydride (NaBH4) (1.5 eq) portion-wise.

    • Note: Evolution of gas (H2) will occur.

    • Warm to RT and stir for 4 hours.

  • Work-up (Critical for NMR Purity):

    • Quench with water.[2] Extract with Ethyl Acetate.

    • Wash organic layer with Brine. Dry over Na2SO4.[3]

    • Concentrate in vacuo.

  • NMR Analysis:

    • Take the crude oil/solid. Dissolve in DMSO-d6.

    • Run 16 scans (minimum) to resolve the benzylic splitting.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (General reference for Phenol and Benzyl shifts).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70267, 2-(Aminomethyl)phenol. (Reference for the base aminomethylphenol fragment shifts). Link

  • Li, J. J. (2003). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

Sources

Comparative

Mass spectrometry fragmentation patterns of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol

Publish Comparison Guide: Mass Spectrometry Characterization of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol Executive Summary & Strategic Context In the development of novel Mannich base derivatives for antimicrobi...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Characterization of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol

Executive Summary & Strategic Context

In the development of novel Mannich base derivatives for antimicrobial or cytotoxic applications, 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol represents a critical scaffold.[1][2] However, its structural characterization poses specific challenges due to the coexistence of a basic secondary amine, a labile phenolic proton, and a halogen isotope signature.[1][2]

This guide provides a definitive technical comparison of the mass spectral behavior of this compound.[1][2] Unlike standard datasheets, we compare the ionization performance and fragmentation specificity of this molecule against two critical analytical alternatives:

  • Hard Ionization (EI-MS): The traditional "fingerprinting" standard.[1][2]

  • Soft Ionization (ESI-MS/MS): The modern bioanalytical standard.[1][2]

Key Insight: While EI provides library-matchable spectra, it frequently obliterates the molecular ion of this labile Mannich base.[1][2] ESI-CID-MS/MS is identified as the superior method for structural verification, primarily due to the preservation of the protonated precursor (


) and the diagnostic "Benzyl-Split" fragmentation pathway.[1][2]

Molecule Profile & Theoretical Properties

Before analyzing the spectra, we must establish the theoretical baseline to validate our experimental data.[1][2]

  • IUPAC Name: 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Monoisotopic Mass (

    
    ):  277.0870 Da[1][2]
    
  • Protonated Precursor (

    
    ):  278.0943 m/z[1][2]
    
  • Isotope Signature: Distinct 3:1 ratio at m/z 278 : 280 due to

    
    .[1][2]
    

Comparative Analysis: ESI-MS/MS vs. EI-MS

This section objectively compares the "performance" of the two dominant ionization techniques for this specific molecule. Performance is defined here as Molecular Ion Stability and Structural Information Content .[1][2]

Table 1: Ionization Mode Performance Matrix
FeatureAlternative A: EI-MS (70 eV) Recommended: ESI-MS/MS (+) Scientific Rationale
Molecular Ion (

)
Poor (<5%) .[1][2] Often undetectable due to rapid alpha-cleavage.[1][2]Excellent (100%) . Base peak as

.[1][2]
The benzylic C-N bond is extremely labile under 70 eV electron impact.[1][2]
Base Peak m/z 121 (Methoxybenzyl cation) or m/z 30 (Iminium).[1][2]m/z 158 (Chlorohydroxybenzyl-ammonium).[1]ESI localizes charge on the basic amine, preserving the larger fragment.[1][2]
Isotope Pattern Lost in the noise if molecular ion is absent.[1][2]Clearly visible on Precursor (278/280) and Fragment (158/160).[2]Essential for confirming the presence of the Chlorine atom.[1][2]
Limit of Detection Nanogram range (GC-MS).[1][2]Picogram range (LC-MS).ESI efficiency is boosted by the basic secondary amine site.[1][2]

Verdict: For purity analysis and metabolite identification, ESI-MS/MS is the required standard.[1][2] EI-MS should only be used if a spectral library match (NIST/Wiley) is strictly required for regulatory filing.[2]

Detailed Fragmentation Mechanism (ESI-CID)

Understanding the causality of the fragmentation is crucial for differentiating this molecule from potential impurities (e.g., the des-chloro analog).[1][2]

The "Benzyl-Split" Mechanism

Upon Collision Induced Dissociation (CID), the protonated molecule (


 278) undergoes a characteristic cleavage at the C-N bonds flanking the central amine.[1][2]
  • Protonation: The secondary amine is the most basic site, accepting the proton to form the ammonium cation.[1][2]

  • Pathway A (Charge Retention on Phenol side): The bond between the Nitrogen and the Methoxybenzyl carbon breaks.[1][2] The neutral loss is 3-methoxybenzyl radical/molecule , leaving the charge on the nitrogen attached to the chlorophenol ring.[1][2]

    • Product: m/z 158 (Dominant Fragment).[1][2]

  • Pathway B (Charge Migration to Benzyl): The bond breaks, but the charge stabilizes on the 3-methoxybenzyl carbocation (tropylium derivative).[1][2]

    • Product: m/z 121.

Visualization: Fragmentation Pathway

Fragmentation Precursor Precursor [M+H]+ m/z 278 (100%) m/z 280 (33%) TS_A Transition State A (Inductive C-N Cleavage) Precursor->TS_A CID Energy (15-25 eV) Frag_158 Fragment A (Base Peak) Chlorohydroxybenzyl-ammonium m/z 158 / 160 TS_A->Frag_158 Charge Retention (Major) Frag_121 Fragment B 3-Methoxybenzyl Cation m/z 121 TS_A->Frag_121 Charge Migration (Minor) Frag_141 Secondary Fragment Loss of NH3 from Frag A m/z 141 Frag_158->Frag_141 - NH3 (17 Da)

Figure 1: ESI-CID Fragmentation Pathway.[1][2] The diagram highlights the competitive cleavage pathways.[2] The m/z 158 ion retains the Chlorine isotope pattern, serving as a critical diagnostic marker.[1][2]

Experimental Protocol: Validated Workflow

To ensure reproducibility, follow this self-validating protocol. This workflow is designed to minimize in-source fragmentation while maximizing signal intensity.[1][2]

A. Sample Preparation
  • Solvent: Methanol:Water (50:[1][2]50) + 0.1% Formic Acid.[1]

    • Why: Methanol ensures solubility of the lipophilic benzyl groups; Formic acid ensures full protonation of the amine [1].[1][2]

  • Concentration: 1 µg/mL (direct infusion) or 100 ng/mL (LC injection).[1][2]

  • Avoid: Acetonitrile can sometimes cause background noise in the low mass range (m/z < 150) which interferes with the m/z 121 fragment.[1][2]

B. Instrument Parameters (Q-TOF / Orbitrap)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2]

  • Capillary Voltage: 3.5 kV.[2]

  • Cone Voltage: 20 V.

    • Critical: Keep this low.[1][2] Higher voltages (>40V) will cause "In-Source Fragmentation," mimicking the EI spectrum and destroying the precursor [2].[2]

  • Collision Energy (CE):

    • Ramp: 10 -> 40 eV.[2]

    • Optimal: 20 eV usually yields a balanced spectrum with both m/z 278 (Precursor) and m/z 158 (Fragment).[2]

C. Self-Validation Steps (Quality Control)
  • Check Isotope Ratio: Zoom into m/z 278.[1][2] If the 280 peak is missing or <10% intensity, you have misidentified the peak (likely a contaminant) or the chlorine has been lost (dehalogenation artifact).[2]

  • Check m/z 121: This peak must be present.[1][2] If absent, the "3-methoxybenzyl" moiety is likely missing from the structure.[1]

References

  • Holčapek, M., et al. (2010).[1][2] "Basic rules for the interpretation of electrospray and atmospheric pressure chemical ionization mass spectra of small molecules." Journal of Mass Spectrometry. [1][2]

  • Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2] (Definitive guide on Chlorine Isotope patterns and Benzylic cleavage).

  • NIST Chemistry WebBook. "3-Methoxybenzylamine Mass Spectrum." National Institute of Standards and Technology.[1][2]

Disclaimer: This guide is intended for research purposes only. Experimental conditions may vary based on specific instrument geometry (Triple Quad vs. Trap).

Sources

Validation

A Comparative Analysis of the Bioactivity of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol Derivatives and Standard Inhibitors

Introduction The phenol scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of bioactive compounds. Strategic modifications to the phenolic ring can yield molecules wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The phenol scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of bioactive compounds. Strategic modifications to the phenolic ring can yield molecules with tailored pharmacological profiles. This guide focuses on derivatives of 4-chloro-2-{[(benzyl)amino]methyl}phenol, a class of compounds with the potential for significant biological activity. While specific experimental data for 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol is not extensively available in the public domain, this document provides a comparative analysis based on structurally related compounds, offering a predictive framework for its potential bioactivity against key cellular targets.

Based on the known activities of analogous structures, this guide will explore the potential of these phenol derivatives as inhibitors of three critical biological targets: Tubulin , a key protein in cell division and a target for anticancer agents; 12-Lipoxygenase (12-LOX) , an enzyme implicated in inflammation and cancer; and Tyrosinase , a central enzyme in melanin biosynthesis and a target for agents addressing hyperpigmentation and microbial infections.

This guide will provide a detailed comparison of the potential inhibitory activities of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol analogs against these targets, benchmarked against well-established standard inhibitors. We will delve into the experimental methodologies for assessing bioactivity, present available quantitative data, and illustrate the relevant signaling pathways.

Comparative Bioactivity Analysis

Due to the limited direct experimental data for 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol, we will utilize data from structurally similar compounds to project its potential efficacy. Specifically, we will reference studies on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which share the core 4-chloro-2-aminophenol structure and have been evaluated for their anticancer properties.

Target 1: Tubulin (Anticancer Activity)

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for mitotic spindle formation and cell division.[1] Disruption of tubulin polymerization is a clinically validated strategy in cancer therapy.

Supporting Experimental Data

The following table summarizes the anticancer activity of a representative 4-chloro-2-aminophenol derivative and compares it with standard tubulin inhibitors.

Compound/DrugTargetAssayTest SystemIC50 / ActivityReference
Representative Compound: 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolTubulinAnticancer Cell ProliferationSNB-19 Cancer Cell Line65.12% PGI at 10 µM[2]
Standard Inhibitor: ColchicineTubulinTubulin PolymerizationIn vitroIC50 = 8.1 µM - 10.6 µM[3][4]
Standard Inhibitor: VincristineTubulinTubulin PolymerizationIn vitroKi = 85 nM[5][6]
Standard Inhibitor: VinblastineTubulinTubulin PolymerizationIn vitroIC50 = 32 µM[5]

PGI: Percent Growth Inhibition

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound and standard inhibitors (e.g., Colchicine)

  • 96-well, clear, flat-bottom plate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a 3 mg/ml tubulin solution in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[7]

  • Add 10 µl of the test compound or standard inhibitor at various concentrations to the wells of a pre-warmed 37°C microplate.[7]

  • Initiate the polymerization by adding 90 µl of the tubulin solution to each well.

  • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.[7][8]

  • Plot absorbance versus time to generate polymerization curves.

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the maximum rate of polymerization by 50%.

Signaling Pathway

Tubulin_Pathway cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Test Compound Test Compound Polymerization Polymerization Test Compound->Polymerization Inhibition Standard Inhibitors Standard Inhibitors Standard Inhibitors->Polymerization Inhibition

Figure 1: Inhibition of Tubulin Polymerization.
Target 2: 12-Lipoxygenase (12-LOX) (Anti-inflammatory/Anticancer Activity)

12-LOX is an enzyme that metabolizes arachidonic acid to produce pro-inflammatory and pro-proliferative signaling molecules.[9] Its inhibition is a therapeutic target for inflammatory diseases and some cancers.

Supporting Experimental Data

Compound/DrugTargetAssayTest SystemIC50Reference
Representative Compound: (Hypothetical activity based on similar scaffolds)12-LOXEnzyme InhibitionIn vitro--
Standard Inhibitor: Baicalein12-LOXEnzyme InhibitionHuman Platelets0.64 µM - 10 µM[10][11]
Standard Inhibitor: Nordihydroguaiaretic Acid (NDGA)12-LOXEnzyme InhibitionIn vitro~30 µM[12][13]

Experimental Protocol: Spectrophotometric Lipoxygenase Activity Assay

This assay measures the formation of conjugated dienes from a fatty acid substrate, which absorb light at 234 nm.[14]

Materials:

  • Purified 12-LOX enzyme

  • Arachidonic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Test compound and standard inhibitors (e.g., Baicalein)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare solutions of the test compound and standard inhibitor in DMSO and dilute with borate buffer.

  • In a 96-well plate, add the enzyme and the test compound/inhibitor solution.

  • Incubate for a short period at room temperature.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Immediately measure the increase in absorbance at 234 nm over time.

  • Calculate the initial reaction velocity and determine the percentage of inhibition.

  • Calculate the IC50 value from a dose-response curve.

Signaling Pathway

LOX_Pathway Arachidonic Acid Arachidonic Acid 12-HPETE 12-HPETE Arachidonic Acid->12-HPETE 12-LOX 12-LOX 12-LOX Pro-inflammatory Mediators Pro-inflammatory Mediators 12-HPETE->Pro-inflammatory Mediators Test Compound Test Compound Test Compound->12-LOX Inhibition Standard Inhibitors Standard Inhibitors Standard Inhibitors->12-LOX Inhibition

Figure 2: Inhibition of the 12-Lipoxygenase Pathway.
Target 3: Tyrosinase (Antimicrobial/Depigmenting Activity)

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps of melanin synthesis. Its inhibition is of interest for treating hyperpigmentation and has also been linked to antimicrobial effects.

Supporting Experimental Data

Compound/DrugTargetAssayTest SystemIC50Reference
Representative Compound: (Hypothetical activity based on similar scaffolds)TyrosinaseEnzyme InhibitionMushroom Tyrosinase--
Standard Inhibitor: Kojic AcidTyrosinaseEnzyme InhibitionMushroom Tyrosinase30.6 µM - 182.7 µM[15][16][17]
Standard Inhibitor: Arbutin (β-arbutin)TyrosinaseEnzyme InhibitionMushroom Tyrosinase8.4 mM - 10 mM[18][19]

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This colorimetric assay measures the formation of dopachrome from the oxidation of L-DOPA by tyrosinase.[20]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compound and standard inhibitors (e.g., Kojic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and standard inhibitor in a suitable solvent (e.g., DMSO) and dilute with phosphate buffer.

  • In a 96-well plate, add the tyrosinase enzyme solution and the test compound/inhibitor solution.

  • Pre-incubate the mixture for 10 minutes at room temperature.[20]

  • Initiate the reaction by adding L-DOPA to each well.

  • Incubate at 37°C for 20 minutes.[20]

  • Measure the absorbance at 475-492 nm.[20]

  • Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Signaling Pathway

Tyrosinase_Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Further reactions Tyrosinase Tyrosinase Test Compound Test Compound Test Compound->Tyrosinase Inhibition Standard Inhibitors Standard Inhibitors Standard Inhibitors->Tyrosinase Inhibition

Sources

Comparative

Technical Comparison Guide: Elemental Analysis vs. Orthogonal Methods for 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol

Executive Summary & Molecule Profile In the development of secondary amine ligands such as 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol , establishing definitive bulk purity is a critical milestone. While NMR and HR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

In the development of secondary amine ligands such as 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol , establishing definitive bulk purity is a critical milestone. While NMR and HRMS confirm molecular connectivity, they often fail to detect non-chromophoric impurities, trapped inorganic salts, or precise hydration states.

This guide provides a rigorous, comparative analysis of Elemental Analysis (EA) against orthogonal techniques (qNMR, HRMS). It demonstrates why EA remains the "Gold Standard" for validating the salt stoichiometry and solvation state of this specific chlorophenol derivative.

Target Molecule Specification
  • IUPAC Name: 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol

  • Molecular Formula (Free Base):

    
    
    
  • Molecular Weight: 277.75 g/mol

  • Chemical Nature: Amphoteric (Phenolic -OH and Secondary Amine -NH-). Prone to hydrate formation and HCl salt isolation.

Theoretical Framework: The Baseline Calculations

Before experimental comparison, accurate theoretical baselines are required. The presence of the chlorine atom and the amine functionality necessitates calculations for both the Free Base and the likely Hydrochloride Salt forms.

Table 1: Theoretical Elemental Composition (Calculated)
ElementFree Base (

)
Mono-HCl Salt (

)
Hemihydrate (

)
MW ( g/mol ) 277.75 314.21 286.76
Carbon (C) 64.87% 57.34% 62.83%
Hydrogen (H) 5.81% 5.45% 5.97%
Nitrogen (N) 5.04% 4.46% 4.88%
Chlorine (Cl) 12.76%22.57%12.36%

Critical Insight: Note the massive shift in Carbon content (64.87%


 57.34%) upon salt formation. This 7.5% delta makes EA the most sensitive tool for confirming the conversion of the free amine to the hydrochloride salt—far superior to observing a broad ammonium proton in NMR.

Comparative Analysis: EA vs. Orthogonal Methods

This section objectively compares EA against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) for this specific molecule.

Table 2: Performance Matrix
FeatureCombustion Analysis (EA) HRMS (ESI-TOF) qNMR (with Internal Std)
Primary Utility Bulk Purity & Salt StoichiometryMolecular Formula ConfirmationStructural Connectivity & Organic Purity
Solvent Detection Indirect (Values deviate systematically)Poor (Desolvation occurs in source)Excellent (Distinct peaks seen)
Inorganic Detection Excellent (Ash residue/Values drop)Poor (Salts suppress ionization)Poor (Inorganic salts are silent)
Sample Required 2–5 mg (Destructive)< 0.1 mg (Destructive)5–10 mg (Non-destructive)
Precision Standard

Absolute Deviation
< 5 ppm Mass Error

Integration Error
Blind Spot Cannot identify what the impurity is.Misses neutral/inorganic impurities.Misses paramagnetic/insoluble impurities.
Decision Logic: When to Prioritize EA

Use the following decision tree to determine the analytical workflow for the 4-Chloro derivative.

AnalyticalStrategy Start Crude Product Isolated Solubility Is it soluble in CDCl3/DMSO? Start->Solubility NMR 1H NMR Analysis Solubility->NMR Yes StructureConfirmed Structure Confirmed? NMR->StructureConfirmed HRMS Run HRMS (Identity) StructureConfirmed->HRMS Yes SaltCheck Is it a Salt or Free Base? HRMS->SaltCheck EA Run Elemental Analysis (CHN) SaltCheck->EA Confirm Bulk Purity Pass Within ±0.4%? EA->Pass Fail Recalculate for Solvates EA->Fail Deviation > 0.4% Fail->NMR Check for Trapped Solvent

Figure 1: Analytical decision matrix for validating chlorophenol amine derivatives.

Experimental Protocol: The Self-Validating System

To achieve the "Journal Standard" of


, a rigid protocol is required. This molecule contains a halogen (Cl), which requires specific handling to prevent detector corrosion and ensure accurate results.
Protocol A: Sample Preparation (Crucial Step)
  • Drying: The secondary amine is hygroscopic. Dry the sample at 40°C under high vacuum (0.1 mbar) for 12 hours over

    
    .
    
    • Why? Water is the #1 cause of EA failure. A 1% water uptake (0.5 mol) shifts Carbon by ~2%.

  • Homogenization: Grind the sample into a fine powder using an agate mortar.

    • Why? Large crystals cause incomplete combustion ("flash" effect), leading to low Nitrogen values.

Protocol B: Instrument Setup (CHN Mode)
  • Combustion Aid: Add Vanadium Pentoxide (

    
    )  or Tungsten Oxide to the tin capsule.
    
    • Mechanism:[1] The 4-Chloro substituent can form stable halides that do not fully combust. The additive ensures complete oxidation and prevents the formation of volatile chlorine gas which can damage standard TCD detectors.

  • Halogen Trap: Ensure the reduction tube contains Silver Wool (Ag).

    • Mechanism:[1]

      
      . This removes chlorine interference from the gas stream before it reaches the detector.
      
Protocol C: Data Interpretation Loop

If your results fail the


 criteria, do not immediately repurify. Use the "Calculation Loop" to diagnose the physical state of the sample.

CalculationLoop Input Raw EA Data (C, H, N Found) Compare Compare to Theoretical (Free Base) Input->Compare Decision Match ±0.4%? Compare->Decision Success Publishable Purity Decision->Success Yes Diagnose Diagnose Deviation Decision->Diagnose No Hypothesis1 Low C, High H? (Check Water/Hydrate) Diagnose->Hypothesis1 Hypothesis2 Low C, Low H, Low N? (Check Inorganic Salt) Diagnose->Hypothesis2 Recalc Recalculate Formula Hypothesis1->Recalc Hypothesis2->Recalc Recalc->Decision New Theory

Figure 2: Iterative calculation workflow for diagnosing sample impurities.

Troubleshooting & Scientific Justification

Scenario 1: The "Low Carbon" Anomaly

Observation: Found C: 62.50%, H: 6.00%, N: 4.80%. Theoretical (Free Base): C: 64.87%. Analysis: The Carbon is low by ~2.3%. Diagnosis: This fits the Hemihydrate model (See Table 1: C 62.83%). Action: Re-run TGA (Thermogravimetric Analysis) or Karl Fischer titration. If confirmed, the sample is pure but hydrated. Report as


.
Scenario 2: The "Inorganic" Trap

Observation: All values (C, H, N) are consistently 10% lower than theoretical. Diagnosis: Non-combustible contamination. Likely silica (from column chromatography) or Sodium Chloride (from the workup). Action: Perform a "Residue on Ignition" (ROI) test. If ash remains, the sample contains inorganic salts.

References

  • International Union of Pure and Applied Chemistry (IUPAC). "Recommendation for the presentation of NMR data for publication in chemical journals." Pure and Applied Chemistry, 1972.

  • U.S. Food and Drug Administration (FDA). "Q3A(R2) Impurities in New Drug Substances." Guidance for Industry, 2008.

  • American Chemical Society (ACS). "Guidelines for Characterization of Organic Compounds." ACS Publications.[2][3] (Standard requirement of

    
     tolerance). 
    
  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol

The following guide provides essential, immediate safety and logistical information for handling 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol . Notice of Pharmacophore-Based Risk Assessment: As a specific Safety Dat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides essential, immediate safety and logistical information for handling 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol .

Notice of Pharmacophore-Based Risk Assessment: As a specific Safety Data Sheet (SDS) may be limited for this specialized intermediate, this protocol is constructed based on Structure-Activity Relationship (SAR) analysis. The presence of a chlorinated phenolic core coupled with a secondary benzylamine dictates that this compound be treated as a High-Hazard Corrosive and Systemic Toxin until proven otherwise.[1]

Part 1: Executive Risk Assessment & Hazard Identification

Core Hazard Classification (Presumed):

  • Skin Corrosion/Irritation (Category 1B): The phenolic amine structure suggests high potential for severe chemical burns and tissue destruction.[2]

  • Acute Toxicity (Dermal/Oral): Phenolic compounds are rapidly absorbed through the skin, leading to systemic toxicity (CNS depression, renal failure).

  • Sensitization: The secondary amine moiety poses a risk of respiratory or skin sensitization.

Critical Warning: Unlike standard acids, phenolic burns may be painless initially due to local anesthetic effects, delaying treatment while deep tissue damage occurs.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire.[2] The lipophilic nature of this molecule requires barrier materials resistant to organic permeation.

Protection ZoneStandard Requirement Technical Specification / Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil) for dexterity.Outer: Laminate (Silver Shield) or Thick Nitrile (≥8 mil) .Rationale:[1][3] Standard thin nitrile offers poor protection against phenols (breakthrough <10 mins).
Eye/Face Chemical Goggles + Shield Unvented Chemical Goggles are mandatory. Add a Face Shield if handling >500 mg or working with solutions to prevent splash absorption.
Respiratory Engineering Control Primary Handle exclusively in a certified Fume Hood.If hood access is compromised: P100/N100 Particulate Respirator (for solids) or OV/AG Cartridge (for solutions).
Body Defense Chem-Resistant Coverage Tyvek Lab Coat (closed front) + Chemical Apron (Butyl/Neoprene).Avoid exposed skin at wrists/neck.[1]

Part 3: Operational Protocol & Handling Logic

Pre-Operational Setup
  • Decontamination Station: Before opening the vial, ensure a squeeze bottle of Polyethylene Glycol 300 or 400 (PEG) is within arm's reach. Water alone is inefficient for removing lipophilic phenols.

  • Solvent Selection: This compound is likely soluble in DMSO or Methanol. Avoid using low-boiling ethers (e.g., diethyl ether) which can aerosolize the compound upon evaporation.[1]

Weighing & Transfer (Solid State)
  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/electrostatic to prevent dispersion.

  • Containment: Weigh inside the fume hood using a draft shield. Do not remove the balance to an open bench.

  • Transfer: Dissolve the solid immediately in the transfer vessel to minimize the duration of the "dust hazard" state.

Reaction & Processing (Solution State)
  • Closed Systems: Perform all reactions in sealed vessels (septum-capped vials or round-bottom flasks).[1]

  • Syringe Safety: Use Luer-lock syringes to prevent needle pop-off during pressure buildup.[1] Avoid pressurizing vials containing phenolic solutions.

Part 4: Emergency Response & First Aid

The "PEG Protocol" for Phenolic Exposure: Standard water rinsing is often insufficient due to the compound's low water solubility.

  • Skin Contact:

    • IMMEDIATELY wipe off excess chemical.[2][4]

    • Soak the area with PEG 300/400 (or glycerol) for at least 15-30 minutes .[1]

    • If PEG is unavailable, flush with copious water (minimum 30 mins) but prioritize PEG.[2]

    • Seek medical attention; systemic toxicity can occur even with small burns.

  • Eye Contact:

    • Flush with water or saline for 15 minutes . Do NOT use PEG in eyes.[4][5]

  • Inhalation:

    • Move to fresh air.[2][4][5][6][7][8][9] Monitor for delayed pulmonary edema (shortness of breath).

Part 5: Waste Disposal & Deactivation

Disposal Stream:

  • Category: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) as phenols can react violently.[10]

Decontamination of Glassware:

  • Rinse glassware with a solvent (Ethanol or Acetone) first to solubilize the residue.

  • Collect this first rinse as hazardous waste.

  • Wash with soap and water only after the bulk organic material is removed.

Part 6: Decision Logic & Workflow Visualization

The following diagram outlines the critical decision points for safe handling based on the physical state of the compound.

SafeHandling Start START: Risk Assessment StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution Controls_Solid Controls: 1. Fume Hood (High Draft) 2. Antistatic Gun 3. P100 Backup Solid->Controls_Solid High Dust Risk Controls_Liquid Controls: 1. Splash Shield 2. Double Gloves (Laminate) 3. Closed Vessels Solution->Controls_Liquid High Absorption Risk Action Perform Operation Controls_Solid->Action Controls_Liquid->Action Spill Accidental Exposure? Action->Spill Decon_Skin SKIN: Apply PEG 300/400 (Do NOT use water only) Spill->Decon_Skin Skin Contact Decon_Eye EYES: Flush Water 15m (No PEG) Spill->Decon_Eye Eye Contact Waste Disposal: Halogenated Organic Stream Spill->Waste No Incident Decon_Skin->Waste Decon_Eye->Waste

Figure 1: Decision logic for PPE selection and emergency response based on the physical state of the compound.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Phenol. United States Department of Labor. [Link][1]

  • PubChem. (2024). Compound Summary: 4-Chloro-2-methylphenol (Structural Analog for Hazard Inference). National Library of Medicine. [Link]

  • Princeton University Environmental Health & Safety. (2023). Phenol Safety Guide & PEG Protocol. [Link][1]

Sources

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